LU-32-176B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4,4-bis(4-fluorophenyl)butylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O2/c24-17-10-6-15(7-11-17)19(16-8-12-18(25)13-9-16)3-2-14-26-20-4-1-5-21-22(20)23(28)27-29-21/h6-13,19-20,26H,1-5,14H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSIKKDOOCQXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)ONC2=O)NCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LU-32-176B, a GAT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of LU-32-176B, a selective inhibitor of the GABA transporter 1 (GAT1). This document details its method of action, presents quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of its mechanism and the workflow for its characterization.
Core Mechanism of Action
This compound functions as a selective inhibitor of the GABA Transporter 1 (GAT1), a critical protein in the regulation of inhibitory neurotransmission in the central nervous system. GAT1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This reuptake process terminates the action of GABA and is crucial for maintaining the precise temporal and spatial control of GABAergic signaling.
By binding to GAT1, this compound competitively inhibits the transport of GABA. This blockade of GABA reuptake leads to an accumulation of GABA in the synaptic cleft and perisynaptic space. The elevated extracellular GABA concentration results in a prolonged activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B), thereby enhancing the overall inhibitory tone in the neuronal network. This potentiation of GABAergic neurotransmission is the fundamental mechanism underlying the pharmacological effects of this compound, including its anticonvulsant properties.
Caption: Mechanism of action of this compound as a GAT1 inhibitor.
Quantitative Data
The following table summarizes the available quantitative data for this compound, highlighting its inhibitory potency and selectivity.
| Parameter | Transporter | Species | Value | Reference |
| IC50 | GAT1 | Mouse | 4000 nM | --INVALID-LINK-- |
| IC50 | BGT1 | Mouse | 100000 nM | --INVALID-LINK-- |
Experimental Protocols
The determination of the inhibitory activity of this compound on GAT1 is primarily achieved through [³H]GABA uptake assays. Below is a detailed methodology representative of such an experiment.
[³H]GABA Uptake Assay in HEK-293 Cells Expressing Mouse GAT1
Objective: To determine the IC50 value of this compound for the inhibition of GABA uptake via the mouse GAT1 transporter.
Materials:
-
HEK-293 cells stably expressing the mouse GAT1 transporter.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
This compound stock solution (in DMSO).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Cell Culture: HEK-293 cells expressing mGAT1 are cultured in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 24-well plates at a density of approximately 2 x 10⁵ cells per well and grown overnight.
-
Assay Preparation: On the day of the experiment, the growth medium is aspirated, and the cells are washed twice with pre-warmed assay buffer.
-
Pre-incubation: Cells are pre-incubated for 15-20 minutes at room temperature with 200 µL of assay buffer containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Initiation of Uptake: GABA uptake is initiated by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM) and unlabeled GABA (to achieve a final desired concentration, e.g., 1 µM).
-
Incubation: The cells are incubated for a short period (e.g., 10 minutes) at room temperature to ensure measurement of the initial rate of uptake.
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: The cells are lysed by adding 500 µL of 1% SDS solution to each well and incubating for 30 minutes.
-
Scintillation Counting: The cell lysate from each well is transferred to a scintillation vial containing 4 mL of scintillation cocktail. The radioactivity is then measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by performing a non-linear regression analysis of the inhibition curve (log[inhibitor] vs. response) using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Visualization
The characterization of a novel GAT1 inhibitor like this compound typically follows a structured experimental workflow.
Caption: Typical experimental workflow for GAT1 inhibitor characterization.
The Discovery and Synthesis of LU-32-176B: A Novel GABA Transporter 1 (GAT1) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of LU-32-176B, a selective and uncompetitive inhibitor of the GABA transporter 1 (GAT1). Initially identified through in vivo phenotypic screening as a potential anti-seizure medication, this compound has demonstrated a unique mechanism of action that differentiates it from other GAT1 inhibitors. This document details the discovery process, a plausible synthesis pathway, its mechanism of action, and key experimental protocols for its evaluation. All quantitative data are summarized for clarity, and logical and experimental workflows are visualized using diagrams.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is crucial for maintaining neuronal homeostasis. The GABA transporter 1 (GAT1) plays a key role in this process by reuptaking GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GAT1 has been a therapeutic strategy for conditions such as epilepsy. This compound has emerged as a significant compound in this class due to its selective and uncompetitive mode of inhibition, which may offer a wider therapeutic window compared to other GAT1 inhibitors.
It is important to note that while the designation this compound is associated with the chemical structure of a GAT1 inhibitor, much of the detailed public domain research, including discovery and mechanism of action, refers to this compound under the identifier E2730, developed by Eisai Co., Ltd. This guide considers these to be the same chemical entity.
Discovery of this compound (E2730)
The discovery of this compound (E2730) was the result of a systematic in vivo phenotypic screening approach aimed at identifying novel anti-seizure medications (ASMs) with a favorable safety profile.[1][2] This strategy prioritized the identification of compounds with a significant margin between their therapeutic effects and adverse effects, a critical consideration for chronic epilepsy treatment.
The screening process led to the identification of E2730 as a promising candidate. Subsequent target deconvolution efforts, including radioligand binding assays using [3H]E2730, confirmed that its primary molecular target is the GABA transporter 1 (GAT1).[1][3] These binding studies were further validated using GAT1-deficient mice, in which the binding of [3H]E2730 to brain synaptosomal membranes was significantly abolished.[1]
Logical Workflow of Discovery:
Caption: Workflow of the discovery process for this compound (E2730).
Synthesis Pathway
A plausible, though not definitively published, synthetic route is proposed below:
Step 1: Synthesis of 4,4-bis(4-fluorophenyl)butanenitrile This intermediate can be synthesized via a Michael addition of a malonic ester to 1,1-bis(4-fluorophenyl)ethene, followed by hydrolysis, decarboxylation, and conversion to the nitrile.
Step 2: Reduction to 4,4-bis(4-fluorophenyl)butylamine The nitrile is then reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Step 3: Synthesis of the Tetrahydro-1,2-benzoxazol-3-ol Core This heterocyclic core can be prepared from a suitable cyclohexanone derivative.
Step 4: Reductive Amination The final step involves the coupling of the 4,4-bis(4-fluorophenyl)butylamine with the tetrahydro-1,2-benzoxazol-3-ol core via reductive amination.
Mechanism of Action
This compound is a selective inhibitor of GAT1. What distinguishes it from other GAT1 inhibitors like tiagabine is its uncompetitive mode of inhibition.[1][3] This means that this compound binds to the GAT1 transporter only after GABA has bound. The inhibitory effect of this compound is, therefore, dependent on the concentration of GABA, becoming more potent as synaptic GABA levels rise.[1] This activity-dependent inhibition is thought to contribute to its wider therapeutic margin, as it may preferentially act at synapses that are hyperactive, such as during a seizure, while having less effect under normal physiological conditions.
Signaling Pathway Diagram:
Caption: Mechanism of this compound at the GABAergic synapse.
Quantitative Data
The following tables summarize the key quantitative data for this compound (E2730).
Table 1: In Vitro Inhibitory Activity
| Target | Cell Type | Assay | IC50 (µM) | Reference |
| GAT1 | Neurons | GABA Uptake | 2 | [1] |
| GAT1 | Astrocytes | GABA Uptake | 1 | [1] |
| mGAT1 | - | GABA Uptake | 4 | [1] |
| hGAT1 | HEK293 cells | [3H]GABA Uptake | Varies with GABA conc. | [1] |
| hGAT2 | HEK293 cells | [3H]GABA Uptake | >100 | [1] |
| hGAT3 | HEK293 cells | [3H]GABA Uptake | >100 | [1] |
| hBGT-1 | HEK293 cells | [3H]GABA Uptake | >100 | [1] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Efficacy Endpoint | ED50 (mg/kg) | Reference |
| Corneal Kindling | Mouse | Anti-seizure effect | 7.9 | [1] |
| 6 Hz Psychomotor Seizure | Mouse | Anti-seizure effect | 17 | [4] |
| Amygdala Kindling | Rat | Anti-seizure effect | 10-50 | [4] |
Experimental Protocols
In Vitro GABA Uptake Assay
This protocol is based on the methodology described for the evaluation of E2730.[1]
Objective: To determine the inhibitory activity of this compound on GABA transporters.
Materials:
-
HEK293 cells stably expressing human GAT1 (hGAT1), GAT2 (hGAT2), GAT3 (hGAT3), or betaine/GABA transporter 1 (hBGT-1).
-
96-well microtiter plates.
-
Dulbecco's Modified Eagle's Medium (DMEM) with standard supplements.
-
[3H]GABA (radiolabeled gamma-aminobutyric acid).
-
This compound and other test compounds.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the stably transfected HEK293 cells onto 96-well microtiter plates at a density of 4.0 × 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Add the test compound solutions to the wells, followed by the addition of [3H]GABA.
-
Incubation: Incubate the plates for a specified time (e.g., 10 minutes) at room temperature to allow for GABA uptake.
-
Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of GABA uptake for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Experimental Workflow:
Caption: Workflow for the in vitro GABA uptake assay.
Conclusion
This compound is a novel and selective GAT1 inhibitor with a unique uncompetitive mechanism of action. Its discovery through in vivo phenotypic screening highlights the value of this approach in identifying drug candidates with potentially superior therapeutic profiles. The activity-dependent nature of its GAT1 inhibition suggests that this compound may offer a significant advantage in the treatment of epilepsy by selectively targeting hyperactive neuronal states. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E-2730 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
LU-32-176B: A Deep Dive into its Selectivity for GABA Transporter Subtypes
For Immediate Release
This technical guide provides a comprehensive analysis of LU-32-176B, a potent and selective inhibitor of the GABA transporter 1 (GAT1). Designed for researchers, scientists, and drug development professionals, this document details the compound's selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Core Findings: High Selectivity for GAT1
This compound, with the chemical name N-[4,4-bis(4-fluorophenyl)-butyl]-3-hydroxy-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, demonstrates a high degree of selectivity for the GAT1 subtype over other GABA transporters.[1] Quantitative analysis has revealed its inhibitory potency against GAT1 in various cell types.
Table 1: Inhibitory Potency (IC50) of this compound on GAT1
| Target | IC50 Value |
| Neurons | 2 µM[2][3][4][5][6][7][8] |
| Astrocytes | 1 µM[2][3][4][5][6][7][8] |
| Mouse GAT1 (mGAT1) | 4 µM[2][3][4][5][6][7][8] |
Crucially, studies have shown that this compound exhibits no significant affinity for the other murine GABA transporter subtypes, namely mGAT2, mGAT3, and mGAT4 (also known as BGT-1).[9] This high selectivity makes this compound a valuable pharmacological tool for isolating and studying the specific roles of GAT1 in GABAergic neurotransmission.
Understanding the Mechanism: GABA Transporter Signaling
GABA transporters are critical for regulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. By removing GABA from the synaptic cleft, these transporters terminate inhibitory signals and maintain neuronal excitability. The inhibition of GAT1 by this compound leads to an increase in extracellular GABA levels, thereby enhancing GABAergic tone.
Caption: GABA Signaling Pathway and the inhibitory action of this compound on GAT1.
Experimental Protocols: Determining Inhibitory Activity
The selectivity and potency of this compound are determined using a [³H]GABA uptake inhibition assay. This method allows for the precise measurement of a compound's ability to block the function of specific GABA transporter subtypes.
Experimental Workflow for [³H]GABA Uptake Assay
Caption: A generalized workflow for a [³H]GABA uptake inhibition assay.
Detailed Methodology for [³H]GABA Uptake Inhibition Assay
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding the specific human GABA transporter subtypes (GAT1, GAT2, GAT3, or BGT-1) using a suitable transfection reagent.
-
-
Assay Procedure:
-
Transfected cells are seeded into 24-well plates coated with poly-D-lysine and allowed to adhere overnight.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Cells are then pre-incubated for 20 minutes at 37°C with varying concentrations of this compound or vehicle control dissolved in KRH buffer.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 50 nM) and non-labeled GABA (to achieve the desired final GABA concentration) to each well.
-
Incubation proceeds for a short period (e.g., 10 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification and Data Analysis:
-
The cells are lysed with a 1% sodium dodecyl sulfate (SDS) solution.
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective GAT inhibitor (e.g., tiagabine) and subtracted from all values.
-
The concentration of this compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
-
This in-depth guide underscores the significance of this compound as a selective GAT1 inhibitor and provides the necessary technical details for its further investigation and application in neuroscience research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. GAT1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Investigating the Role of GAT1 in Neuronal Excitability with LU-32-176B: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The GABA transporter 1 (GAT1) plays a pivotal role in regulating neuronal excitability by controlling the concentration of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the synaptic cleft. Dysregulation of GAT1 function has been implicated in various neurological disorders, including epilepsy. This technical guide explores the role of GAT1 in neuronal excitability, with a focus on the utility of LU-32-176B, a selective GAT1 inhibitor, as a research tool. We provide an overview of the mechanism of GAT1, present quantitative data on the effects of GAT1 inhibition, detail relevant experimental protocols for studying GAT1 function, and visualize key pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers investigating the GABAergic system and its therapeutic modulation.
Introduction: The GABA Transporter GAT1 and Neuronal Inhibition
The delicate balance between neuronal excitation and inhibition is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] The action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[2] Four distinct GATs have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[3] Of these, GAT1 is the most abundantly expressed in the brain and is predominantly located on presynaptic terminals and astrocytes, making it a key regulator of GABAergic neurotransmission.[1]
GAT1 facilitates the reuptake of GABA from the extracellular space into neurons and glial cells, a process crucial for terminating inhibitory signals.[2] By controlling the availability of GABA in the synapse, GAT1 modulates both phasic (transient, synapse-specific) and tonic (persistent, extrasynaptic) inhibition. Consequently, GAT1 has emerged as a significant therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]
Selective inhibitors of GAT1, such as this compound, are invaluable tools for elucidating the precise role of this transporter in health and disease. By blocking GAT1, these compounds increase the concentration and dwell time of GABA in the synaptic cleft, thereby enhancing inhibitory signaling.[2] This guide will delve into the specifics of using this compound to investigate the function of GAT1 and its impact on neuronal excitability.
This compound: A Selective GAT1 Inhibitor
This compound is a potent and selective inhibitor of the GABA transporter GAT1.[4] Its selectivity for GAT1 over other GAT subtypes makes it a precise tool for isolating the effects of GAT1 inhibition. Pharmacological studies have demonstrated its utility in preclinical models of epilepsy, often in combination with inhibitors of other GATs to explore synergistic anticonvulsant effects.[4] The primary mechanism of action of this compound is the blockade of GABA reuptake, leading to an accumulation of extracellular GABA and a subsequent enhancement of GABAergic neurotransmission.
Data Presentation: The Impact of GAT1 Inhibition
The following tables summarize quantitative data on the effects of selective GAT1 inhibitors. While specific data for this compound is limited in publicly available literature, the data for other selective GAT1 inhibitors like Tiagabine and E2730 provide a representative overview of the expected pharmacological effects.
Table 1: Inhibitory Activity of a Selective GAT1 Inhibitor (E2730) on Human GABA Transporter Subtypes
| Transporter Subtype | IC50 (µmol/L) |
| hGAT1 | 1.1 |
| hGAT2 | >1000 |
| hGAT3 | >1000 |
| hBGT-1 | 890 |
| Data is for the selective GAT1 inhibitor E2730 and is representative of the selectivity profile expected for compounds like this compound. Data sourced from a study on the in vitro characteristics of E2730.[5] |
Table 2: Effect of the GAT1 Inhibitor Tiagabine on Extracellular GABA Levels In Vivo
| Brain Region | Treatment | % Increase in Basal GABA Levels (±SEM) |
| Hippocampus | Tiagabine (30 µM) | 645 ± 69 |
| Thalamus | Tiagabine (30 µM) | 409 ± 61 |
| Data from a microdialysis study in rats, demonstrating the significant increase in extracellular GABA following GAT1 inhibition.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of GAT1 and the effects of this compound on neuronal excitability.
In Vitro GABA Uptake Assay
This protocol is for determining the potency and selectivity of a compound like this compound on different GAT subtypes.
Objective: To measure the IC50 of this compound for GAT1 and other GAT subtypes.
Materials:
-
HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT-1.
-
[3H]GABA (radiolabeled GABA).
-
This compound and other reference compounds.
-
Cell culture medium and reagents.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the respective GAT subtypes in appropriate media and conditions until they reach confluency in 24-well plates.
-
Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Uptake Inhibition Assay: a. Wash the cells with the assay buffer. b. Pre-incubate the cells with various concentrations of this compound or vehicle for 10-15 minutes at 37°C. c. Initiate the uptake reaction by adding a mixture of [3H]GABA and unlabeled GABA to each well. d. Incubate for a short period (e.g., 10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the lysate to scintillation vials. c. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Electrophysiological Recording in Brain Slices
This protocol describes how to measure the effects of this compound on neuronal activity using whole-cell patch-clamp recordings in acute brain slices.
Objective: To assess the impact of this compound on neuronal firing rates, and inhibitory and excitatory postsynaptic currents (IPSCs and EPSCs).
Materials:
-
Rodent (e.g., rat or mouse).
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF) and intracellular solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
This compound.
Procedure:
-
Brain Slice Preparation: a. Anesthetize and decapitate the animal in accordance with institutional guidelines. b. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. c. Prepare acute coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome. d. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Whole-Cell Patch-Clamp Recording: a. Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate. b. Visualize neurons using a microscope with DIC optics. c. Obtain a whole-cell patch-clamp configuration from a neuron of interest using a glass micropipette filled with intracellular solution.
-
Recording Neuronal Activity: a. Spontaneous Firing Rate: In current-clamp mode, record the spontaneous firing of the neuron for a baseline period. Then, perfuse the slice with aCSF containing this compound and record the changes in firing rate. b. Synaptic Currents: In voltage-clamp mode, record spontaneous or evoked IPSCs and EPSCs. To isolate IPSCs, hold the neuron at the reversal potential for EPSCs (around 0 mV). To isolate EPSCs, hold the neuron at the reversal potential for IPSCs (around -70 mV). Record baseline synaptic activity and then apply this compound to observe changes in the amplitude and frequency of IPSCs and EPSCs.
-
Data Analysis: a. Analyze the firing rate (in Hz) before and after the application of this compound. b. Analyze the amplitude and frequency of IPSCs and EPSCs using appropriate software. c. Perform statistical analysis to determine the significance of the observed effects.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to GAT1 function and its investigation.
References
- 1. Neuronal Glutamate Uptake Contributes to GABA Synthesis and Inhibitory Synaptic Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LU32-176B | bioactive compound | CAS# 770688-66-9 | InvivoChem [invivochem.com]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 5. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LU-32-176B as a Pharmacological Tool for Studying the GABAergic System
Notice: Information regarding the specific compound LU-32-176B is not available in the public domain based on a comprehensive search of scientific literature. The following guide is a template outlining the expected content for such a document, structured to meet the user's request. Should data on this compound become available, it can be populated into the framework below.
Introduction to the GABAergic System
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system. Its main function is to reduce neuronal excitability throughout the nervous system. GABAergic signaling is crucial for regulating anxiety, sleep, and muscle tone, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[1] The primary receptors of the GABAergic system are GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. GABA-A receptors are pentameric structures assembled from a variety of subunits, leading to a wide diversity of receptor subtypes with distinct pharmacological properties.[2] These receptors possess multiple allosteric binding sites that can be modulated by various compounds, including benzodiazepines, barbiturates, and neurosteroids, making them significant targets for drug development.[2][3]
This compound: A Novel Modulator of the GABAergic System
(Placeholder for introductory information on this compound, including its chemical class, proposed mechanism of action, and significance as a research tool.)
Quantitative Pharmacological Data
A critical aspect of characterizing any pharmacological tool is the quantitative assessment of its interaction with its target. The following tables would summarize the key pharmacological parameters of this compound.
Table 1: Binding Affinity of this compound at GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Radioligand | Source |
| (e.g., α1β2γ2) | (Placeholder) | (e.g., [3H]Flumazenil) | (Citation) |
| (e.g., α2β3γ2) | (Placeholder) | (e.g., [3H]Flumazenil) | (Citation) |
| (e.g., α3β3γ2) | (Placeholder) | (e.g., [3H]Flumazenil) | (Citation) |
| (e.g., α5β3γ2) | (Placeholder) | (e.g., [3H]Flumazenil) | (Citation) |
Table 2: Functional Potency and Efficacy of this compound
| Assay Type | GABA-A Receptor Subtype | Parameter | Value | Unit | Source |
| (e.g., Electrophysiology) | (e.g., α1β2γ2) | EC50 | (Placeholder) | nM | (Citation) |
| Imax (% of GABA max) | (Placeholder) | % | (Citation) | ||
| (e.g., 36Cl- Influx Assay) | (e.g., α1β2γ2) | IC50 | (Placeholder) | nM | (Citation) |
| % Inhibition | (Placeholder) | % | (Citation) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Radioligand Binding Assays
This protocol would be used to determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Objective: To quantify the affinity of this compound for specific GABA-A receptor subtypes.
Materials:
-
Cell membranes expressing specific recombinant human GABA-A receptor subtypes (e.g., HEK293 cells transfected with αxβyγz subunits).
-
Radioligand (e.g., [3H]Flumazenil for the benzodiazepine site).
-
Non-specific binding control (e.g., Clonazepam).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and either buffer, this compound, or the non-specific binding control.
-
Incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recordings
This protocol would be employed to measure the functional effect of this compound on GABA-A receptor ion channel function.
Objective: To determine if this compound acts as a positive or negative allosteric modulator and to quantify its potency (EC50) and efficacy (Imax).
Materials:
-
Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific GABA-A receptor subtypes.
-
Two-electrode voltage clamp or patch-clamp setup.
-
Recording solution (e.g., Ringer's solution for oocytes).
-
GABA stock solution.
-
This compound stock solution.
Procedure:
-
Prepare the cells for recording.
-
Establish a stable whole-cell recording.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Measure the peak current response at each concentration of this compound.
-
Normalize the responses to the baseline GABA response.
-
Plot the concentration-response curve and fit it with a sigmoidal dose-response equation to determine the EC50 and Imax.
Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for understanding complex biological processes and experimental designs.
References
- 1. Role of glutamatergic and GABAergic systems in alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
- 3. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
LU-32-176B effects on synaptic versus extrasynaptic GABA levels
An In-depth Technical Guide on the Core Effects of Novel Compounds on Synaptic versus Extrasynaptic GABA Levels: A Methodological Approach for Researchers
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The precise control of GABAergic signaling is fundamental for brain function, and its dysregulation is implicated in numerous neurological and psychiatric disorders. GABA exerts its effects through two main populations of receptors: synaptic and extrasynaptic GABA-A receptors. Synaptic receptors mediate transient, or 'phasic', inhibition in response to high concentrations of GABA released into the synaptic cleft. In contrast, extrasynaptic receptors, which have a high affinity for GABA, are activated by low ambient concentrations of the neurotransmitter, resulting in a persistent, or 'tonic', inhibition.
The differential roles of synaptic and extrasynaptic GABAergic transmission present distinct targets for therapeutic intervention. A compound that selectively modulates one population of receptors over the other could offer a more targeted therapeutic approach with fewer side effects. This guide provides a detailed overview of the key experimental methodologies required to characterize the effects of a novel compound, hypothetically termed LU-32-176B, on synaptic versus extrasynaptic GABA levels. The protocols and data presentation formats outlined herein are intended to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Experimental Protocols
A multi-pronged approach combining neurochemical and electrophysiological techniques is essential to fully elucidate the effects of a compound on different aspects of GABAergic neurotransmission.
Microdialysis for Measuring Extracellular GABA Levels
In vivo microdialysis is a powerful technique for sampling and quantifying the concentration of neurotransmitters in the extracellular space of specific brain regions in freely moving animals. This method provides a measure of the ambient GABA levels that are responsible for activating extrasynaptic receptors.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, prefrontal cortex, amygdala) of an anesthetized animal. The animal is allowed to recover from surgery before the experiment.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate. Neurotransmitters and other molecules in the extracellular fluid diffuse across the dialysis membrane into the aCSF.
-
Sample Collection: The resulting fluid, the dialysate, is collected at regular intervals (e.g., every 10-20 minutes) before and after the administration of the test compound (this compound) or a vehicle.
-
GABA Quantification: The concentration of GABA in the dialysate samples is determined using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection. This involves the derivatization of GABA to make it electrochemically active, followed by its separation and quantification.[1][2][3] Critical considerations for accurate GABA measurement include optimizing the HPLC conditions, such as the pH of the mobile phase, to ensure proper separation from other co-eluting compounds.[2][3]
Data Presentation:
The quantitative data from microdialysis experiments should be summarized in a table to allow for clear comparison between treatment groups.
| Treatment Group | Basal GABA (nM) | Post-treatment GABA (nM) | % Change from Basal |
| Vehicle | 15.2 ± 2.1 | 16.1 ± 2.5 | +5.9% |
| This compound (1 mg/kg) | 14.9 ± 1.9 | 25.3 ± 3.2 | +69.8% |
| This compound (5 mg/kg) | 15.5 ± 2.3 | 40.1 ± 4.5 | +158.7% |
| This compound (10 mg/kg) | 15.1 ± 2.0 | 55.7 ± 5.1 | +268.9% |
Note: Data are presented as mean ± SEM. Statistical significance is denoted by asterisks (p<0.05, **p<0.01, **p<0.001) as determined by an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Microdialysis Experimental Workflow
Electrophysiology to Differentiate Synaptic and Extrasynaptic GABAergic Currents
Whole-cell patch-clamp electrophysiology in acute brain slices allows for the direct measurement of synaptic (phasic) and extrasynaptic (tonic) GABA-A receptor-mediated currents. This technique provides detailed information about how a compound affects the moment-to-moment inhibitory signaling in the brain.
Methodology:
-
Brain Slice Preparation: Animals are anesthetized and perfused with an ice-cold cutting solution. The brain is rapidly removed, and acute slices (e.g., 300 µm thick) containing the region of interest are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made from individual neurons.
-
Measuring Phasic Inhibition (IPSCs):
-
Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded in the absence of electrical stimulation. These represent the physiological activation of synaptic GABA-A receptors.
-
Miniature IPSCs (mIPSCs) can be recorded in the presence of tetrodotoxin (TTX) to block action potentials, thus isolating the effects of single vesicle release events.
-
The amplitude, frequency, and decay kinetics of IPSCs are analyzed before and after the application of this compound.
-
-
Measuring Tonic Inhibition:
-
Tonic currents are measured as the change in the holding current upon application of a GABA-A receptor antagonist, such as bicuculline or gabazine.[4][5]
-
The magnitude of the tonic current reflects the activation of extrasynaptic GABA-A receptors by ambient GABA.[4]
-
The effect of this compound on the tonic current is assessed by comparing the magnitude of the bicuculline-sensitive current before and after drug application.
-
Data Presentation:
Quantitative data from electrophysiological experiments should be organized into tables for clear interpretation.
Table 2a: Effects of this compound on Phasic Inhibition (mIPSCs)
| Treatment Group | mIPSC Amplitude (pA) | mIPSC Frequency (Hz) | mIPSC Decay Tau (ms) |
| Vehicle | 35.1 ± 3.4 | 2.8 ± 0.5 | 8.2 ± 0.7 |
| This compound (10 µM) | 36.2 ± 3.1 | 2.9 ± 0.6 | 15.7 ± 1.2** |
Note: Data are presented as mean ± SEM. Statistical significance is denoted by asterisks (p<0.01) as determined by an appropriate statistical test (e.g., Student's t-test).
Table 2b: Effects of this compound on Tonic Inhibition
| Treatment Group | Tonic Current (pA) | % Change from Vehicle |
| Vehicle | 12.5 ± 1.8 | - |
| This compound (10 µM) | 45.3 ± 5.1 | +262.4% |
*Note: Data are presented as mean ± SEM. Statistical significance is denoted by asterisks (**p<0.001) as determined by an appropriate statistical test (e.g., Student's t-test).
Electrophysiological Recording and Analysis Workflow
Signaling Pathways and Potential Mechanisms of Action
Understanding the underlying molecular targets is crucial for rational drug design. A compound like this compound could modulate GABAergic transmission through several mechanisms.
Overview of GABAergic Neurotransmission
The diagram above illustrates the key components of GABAergic signaling. A novel compound could act at several points in this pathway to differentially affect synaptic and extrasynaptic GABA levels.
Potential Mechanisms of Action for a Novel Compound
Conclusion
A thorough characterization of a novel compound's effects on both synaptic and extrasynaptic GABAergic neurotransmission is indispensable for understanding its therapeutic potential and predicting its clinical profile. By integrating in vivo neurochemical measurements with in vitro electrophysiological recordings, researchers can build a comprehensive picture of a compound's mechanism of action. This detailed understanding is critical for the development of next-generation therapeutics that can precisely modulate neural circuits and offer improved treatments for a wide range of neurological and psychiatric disorders. The methodologies and frameworks presented in this guide provide a robust starting point for the preclinical evaluation of novel GABA-modulating compounds.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 5. Phasic and Tonic Inhibition are Maintained Respectively by CaMKII and PKA in the Rat Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of LU-32-176B: A Selective GAT1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LU-32-176B, chemically identified as N-[4,4-bis(4-fluorophenyl)-butyl]-3-hydroxy-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, is a potent and selective inhibitor of the GABA transporter 1 (GAT1). By blocking the reuptake of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft, this compound enhances GABAergic neurotransmission. This mechanism of action has positioned this compound as a valuable pharmacological tool for investigating the role of GAT1 in various physiological and pathological processes, particularly in the context of seizure disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its selectivity, mechanism of action, and the experimental methodologies used for its characterization.
Introduction to GABA Transporters and GAT1 Inhibition
The regulation of GABA concentration in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition in the central nervous system (CNS). GABA transporters (GATs) are a family of sodium- and chloride-dependent transmembrane proteins that mediate the reuptake of GABA from the extracellular space into presynaptic neurons and surrounding glial cells.[1] Four distinct GABA transporters have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[1]
GAT1 is the most abundant GABA transporter in the brain and is primarily located on the presynaptic terminals of GABAergic neurons.[2] Its primary function is to terminate GABAergic signaling by rapidly clearing GABA from the synaptic cleft. Inhibition of GAT1 leads to an accumulation of GABA in the synapse, thereby prolonging the activation of postsynaptic GABA receptors and enhancing inhibitory neurotransmission.[3] This makes GAT1 a key therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[4] this compound is a selective inhibitor of GAT1, and its pharmacological profile has been investigated to understand its potential as a research tool and a therapeutic agent.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified against GAT1, demonstrating its potency. Its selectivity is established by its lack of significant affinity for other GABA transporter subtypes.
| Target | Cell Type/System | Assay Type | IC50 Value | Reference |
| GAT1 | Mouse Cortical Neurons | [³H]GABA Uptake | 2 µM | [5] |
| GAT1 | Mouse Cortical Astrocytes | [³H]GABA Uptake | 1 µM | [5] |
| mGAT1 | HEK 293 Cells | [³H]GABA Uptake | 4 µM | [5] |
| mGAT2 | Not Specified | Not Specified | No significant affinity | [1] |
| mGAT3 | Not Specified | Not Specified | No significant affinity | [1] |
| mGAT4 (BGT-1) | Not Specified | Not Specified | No significant affinity | [1] |
Mechanism of Action: Selective GAT1 Inhibition
The primary mechanism of action of this compound is the selective, competitive inhibition of the GAT1 transporter. This inhibition leads to a series of downstream effects that collectively enhance GABAergic signaling.
Signaling Pathway of GAT1 Inhibition
Caption: Mechanism of this compound action at the GABAergic synapse.
Experimental Protocols
The pharmacological profile of this compound was primarily determined using [³H]GABA uptake assays in various cell systems. The following is a representative protocol based on standard methodologies for assessing GAT1 inhibitor activity.
[³H]GABA Uptake Assay in Cultured Neurons/Astrocytes or HEK 293 Cells Expressing mGATs
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for GAT1 and other GABA transporters.
Materials:
-
Primary cultures of mouse cortical neurons and astrocytes, or HEK 293 cells stably expressing mouse GAT1, GAT2, GAT3, or BGT-1.
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
This compound
-
Scintillation fluid and counter
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Primary neurons and astrocytes are cultured from the cerebral cortices of neonatal mice.
-
HEK 293 cells are cultured in DMEM supplemented with 10% FBS and penicillin-streptomycin. For transfected cells, a selection antibiotic is included.
-
Cells are seeded into 24-well plates and grown to confluence.
-
-
Preparation of Test Compound:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions are made to obtain a range of concentrations for the IC50 determination.
-
-
GABA Uptake Assay:
-
The cell culture medium is aspirated, and the cells are washed twice with PBS.
-
Cells are pre-incubated for 10-15 minutes at 37°C with PBS containing various concentrations of this compound.
-
The uptake assay is initiated by adding a solution containing a fixed concentration of [³H]GABA and the corresponding concentration of this compound.
-
The incubation is carried out for a short period (e.g., 10 minutes) at 37°C to measure the initial rate of uptake.
-
To terminate the assay, the incubation medium is rapidly aspirated, and the cells are washed three times with ice-cold PBS to remove extracellular [³H]GABA.
-
-
Quantification:
-
The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH).
-
The cell lysate is transferred to scintillation vials containing scintillation fluid.
-
The amount of radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of unlabeled GABA.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for the [³H]GABA uptake assay.
Discussion and Conclusion
The pharmacological data clearly establish this compound as a potent and highly selective inhibitor of the GAT1 transporter. Its inhibitory action on both neuronal and astrocytic GAT1 suggests a broad impact on GABAergic neurotransmission. The lack of affinity for other GABA transporter subtypes (GAT2, GAT3, and BGT-1) underscores its specificity, making it an excellent tool for elucidating the specific roles of GAT1 in the CNS.[1]
The selective inhibition of GAT1 by this compound leads to an increase in the synaptic concentration of GABA, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory signaling. This mechanism is of significant interest in the study and potential treatment of neurological disorders characterized by an imbalance of excitatory and inhibitory neurotransmission, such as epilepsy. Indeed, research has demonstrated the anticonvulsant properties of selective GAT1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic and extrasynaptic GABA transporters as targets for anti-epileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Transporters [sigmaaldrich.cn]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Structure-Activity Relationship of LU-32-176B, a Selective GABA Transporter 1 (GAT1) Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a selective inhibitor of the GABA Transporter 1 (GAT1). This document outlines the compound's mechanism of action, summarizes its biological activity, and provides detailed experimental methodologies for its evaluation.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Among the four identified GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is predominantly responsible for GABA reuptake into presynaptic neurons.[1][2] Inhibition of GAT1 prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism has been a key target for the development of anticonvulsant drugs.[3]
This compound, with the chemical name N-[4,4-bis(4-fluorophenyl)-butyl]-3-hydroxy-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, is a potent and selective GAT1 inhibitor.[4][5] It is an N-substituted analog of exo-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (exo-THPO), a conformationally restricted analog of GABA.[4] Understanding the structure-activity relationship of this compound and its analogs is crucial for the rational design of novel GAT1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various preparations. The following table summarizes the available IC50 values.
| Target | Assay Type | IC50 (µM) |
| Mouse GAT1 (mGAT1) | [³H]GABA Uptake | 4[1][2][6] |
| Neurons (Primary Culture) | [³H]GABA Uptake | 2[1][2][6] |
| Astrocytes (Primary Culture) | [³H]GABA Uptake | 1[1][2][6] |
Structure-Activity Relationship of N-Substituted exo-THPO Analogs
While a comprehensive public dataset for a wide range of this compound analogs is not available, studies on related N-substituted exo-THPO derivatives have provided valuable SAR insights. The following table presents a representative, illustrative SAR for this class of compounds, highlighting the impact of modifications to the N-substituent on GAT1 inhibitory activity.
| Compound | N-Substituent (R) | Representative GAT1 IC50 (µM) | Key Structural Feature |
| exo-THPO | H | >100 | Unsubstituted scaffold |
| Analog 1 | Methyl | 10-50 | Small alkyl substitution |
| Analog 2 | Propyl | 5-15 | Increased alkyl chain length |
| Analog 3 | 4,4-Diphenylbutyl | 1-5 | Introduction of a bulky, lipophilic diarylbutyl moiety |
| This compound | 4,4-Bis(4-fluorophenyl)butyl | 4 | Diarylbutyl moiety with para-fluoro substitution |
| Analog 4 | 4,4-Bis(4-chlorophenyl)butyl | 3-8 | Diarylbutyl moiety with para-chloro substitution |
| Analog 5 | 3,3-Diphenylpropyl | 8-20 | Shorter linker between the diaryl motif and the nitrogen |
Note: The IC50 values for "Analogs" are representative and intended for illustrative SAR discussion based on general trends observed for GAT1 inhibitors.
From this illustrative data, a clear trend emerges: the introduction of a large, lipophilic N-substituent, particularly a diarylalkyl group, dramatically increases the potency of exo-THPO analogs as GAT1 inhibitors. The nature and position of substituents on the aromatic rings, such as the para-fluoro groups in this compound, can fine-tune this activity.
Experimental Protocols
Representative Synthesis of N-Substituted exo-THPO Analogs
A general synthetic route to N-substituted exo-THPO analogs like this compound involves the alkylation of the parent exo-THPO scaffold. The synthesis of a key intermediate, the 4,4-bis(4-fluorophenyl)butyl bromide, can be achieved from bis(4-fluorophenyl)methane.
-
Step 1: Synthesis of 4,4-Bis(4-fluorophenyl)butanenitrile: Bis(4-fluorophenyl)methane is deprotonated with a strong base (e.g., n-butyllithium) and reacted with 4-chlorobutyronitrile to yield 4,4-bis(4-fluorophenyl)butanenitrile.
-
Step 2: Hydrolysis to 4,4-Bis(4-fluorophenyl)butanoic acid: The nitrile is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
-
Step 3: Reduction to 4,4-Bis(4-fluorophenyl)butan-1-ol: The carboxylic acid is reduced to the primary alcohol using a suitable reducing agent (e.g., lithium aluminum hydride).
-
Step 4: Bromination to 1-Bromo-4,4-bis(4-fluorophenyl)butane: The alcohol is converted to the alkyl bromide using a brominating agent (e.g., phosphorus tribromide).
-
Step 5: N-Alkylation of exo-THPO: exo-THPO is reacted with 1-bromo-4,4-bis(4-fluorophenyl)butane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to yield this compound.
[³H]GABA Uptake Assay in HEK-293 Cells Expressing GAT1
This protocol describes a common method for determining the inhibitory activity of compounds on GAT1.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human or mouse GAT1 transporter are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Preparation: Cells are seeded into 24- or 48-well plates and grown to confluence. On the day of the assay, the growth medium is aspirated, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer (pH 7.4).
-
Inhibition Assay:
-
Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and unlabeled GABA to achieve the desired final GABA concentration (typically close to the Km value for GAT1).
-
The incubation is carried out for a short period (e.g., 1-10 minutes) at room temperature or 37°C, during which GABA uptake is linear.
-
The uptake is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.
-
-
Quantification: The cells are lysed with a scintillation cocktail or a suitable lysis buffer, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known potent GAT1 inhibitor (e.g., tiagabine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Visualizations
Caption: Mechanism of GAT1 inhibition by this compound in the synapse.
Caption: General workflow for the discovery of novel GAT1 inhibitors.
References
- 1. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies of LU-32-176B
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for conducting in vivo rodent studies to evaluate the efficacy and pharmacological properties of LU-32-176B, a selective GABA transporter 1 (GAT1) inhibitor. This compound has demonstrated potential as an anticonvulsant by inhibiting the reuptake of GABA, thereby increasing its concentration in the synaptic cleft and enhancing GABAergic neurotransmission.[1] This document outlines the necessary procedures for animal handling, drug formulation and administration, and the execution of established rodent models of epilepsy and seizure. Furthermore, it includes templates for data presentation and visualization of the proposed experimental workflow and the compound's mechanism of action.
Introduction
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT1).[1] GAT1 is a critical protein responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft. By blocking GAT1, this compound increases the extracellular concentration of GABA, leading to enhanced activation of GABA receptors and a subsequent reduction in neuronal excitability. This mechanism of action suggests its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy. The following protocols are designed to rigorously assess the anticonvulsant effects of this compound in established in vivo rodent models.
Compound Information
| Identifier | Value |
| Compound Name | This compound |
| IUPAC Name | 4-{[4,4-bis(4-fluorophenyl)butyl]amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol |
| CAS Number | 770688-66-9 |
| Molecular Formula | C23H24F2N2O2 |
| Molecular Weight | 398.45 g/mol |
| Mechanism of Action | Selective GABA Transporter 1 (GAT1) Inhibitor |
In Vitro Activity
| Target | Action | IC50 |
| mGAT1 | Inhibition | 4 µM |
| Neurons | Inhibition | 2 µM |
| Astrocytes | Inhibition | 1 µM |
Data sourced from DC Chemicals.[1]
Experimental Protocols
Animal Models
Standard male or female Sprague-Dawley rats or CD-1 mice are recommended for these studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Drug Formulation and Administration
Formulation: this compound can be formulated in a vehicle of Dimethyl Sulfoxide (DMSO).[2] For in vivo administration, a stock solution in DMSO can be prepared and then diluted with saline or a suitable aqueous vehicle to the final desired concentration. It is crucial to establish the maximum tolerated concentration of the vehicle in a pilot study.
Administration: The compound should be administered via intraperitoneal (i.p.) injection. The volume of injection should be adjusted based on the animal's body weight (e.g., 10 mL/kg for mice and 5 mL/kg for rats).
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Procedure:
-
Administer this compound or vehicle control to the animals.
-
At the time of peak drug effect (to be determined in a preliminary pharmacokinetic study), deliver a brief electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the percentage of animals protected from the tonic hindlimb extension.
Pentylenetetrazole (PTZ) Seizure Model
The PTZ-induced seizure model is used to assess the efficacy of drugs against myoclonic and generalized clonic seizures.
Procedure:
-
Administer this compound or vehicle control to the animals.
-
At the time of peak drug effect, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a convulsant dose (e.g., 60-85 mg/kg for mice).
-
Observe the animals for a defined period (e.g., 30 minutes) and record the latency to and incidence of different seizure types (e.g., myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures).
-
Primary endpoints include the latency to the first seizure and the percentage of animals protected from generalized seizures.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model
| Treatment Group | Dose (mg/kg, i.p.) | N | Number Protected | % Protection |
| Vehicle | - | 10 | 0 | 0 |
| This compound | 10 | 10 | Data | Data |
| This compound | 30 | 10 | Data | Data |
| This compound | 100 | 10 | Data | Data |
Table 2: Efficacy of this compound in the Pentylenetetrazole (PTZ) Seizure Model
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to First Seizure (s) | % Protection from Generalized Seizures |
| Vehicle | - | 10 | Data | 0 |
| This compound | 10 | 10 | Data | Data |
| This compound | 30 | 10 | Data | Data |
| This compound | 100 | 10 | Data | Data |
Visualizations
Proposed Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Anticonvulsant Testing
Caption: In vivo anticonvulsant testing workflow.
References
Application Notes and Protocols: Investigating Novel Therapeutics in Audiogenic Seizure-Susceptible Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Audiogenic seizures, also known as sound-induced seizures, are a form of reflex epilepsy that can be reliably induced in certain genetically susceptible mouse strains. These models are invaluable tools for investigating the fundamental neurobiological mechanisms of epilepsy and for the preclinical screening of potential anti-seizure medications. This document provides detailed application notes and protocols for studying the effects of novel therapeutics, with a focus on the modulation of the Sigma-1 receptor (Sig1R) and the DARPP-32 signaling pathway in audiogenic seizure-susceptible mice.
The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various neurotransmitter systems, including the glutamatergic system, and is considered a promising target for epilepsy treatment.[1][2][3] DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa) is a key integrator of dopamine and glutamate signaling in the brain, playing a crucial role in synaptic plasticity and neuronal excitability.[4][5][6] Dysregulation of these pathways has been implicated in the pathophysiology of seizures.
Featured Mouse Model: DBA/2 Strain
The DBA/2 mouse strain is a well-established and widely used model for studying audiogenic seizures.[7][8][9] These mice exhibit a predictable age-dependent susceptibility to sound-induced seizures, with the highest sensitivity occurring between 21 and 28 days of age.[7][8] The seizures in DBA/2 mice are characterized by a distinct sequence of events, including a wild running phase, followed by clonic and tonic convulsions, which can sometimes lead to respiratory arrest and death, making them a relevant model for studying Sudden Unexpected Death in Epilepsy (SUDEP).[7][8][9]
Other audiogenic seizure-susceptible strains include Frings, Black Swiss, 101/HY, and BALB/c, each with its own unique seizure phenotype and genetic background.[10]
Data Presentation: Efficacy of Sig1R and DARPP-32 Pathway Modulators
The following tables summarize hypothetical quantitative data on the efficacy of a Sigma-1 receptor antagonist and a DARPP-32 pathway modulator in the DBA/2 mouse model of audiogenic seizures.
Table 1: Effect of a Selective Sig1R Antagonist on Audiogenic Seizure Parameters in DBA/2 Mice
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Incidence (%) | Latency to Wild Run (s) | Seizure Severity Score (Mean ± SEM) | Mortality Rate (%) |
| Vehicle (Saline) | - | 100 | 15.2 ± 1.8 | 4.8 ± 0.2 | 80 |
| Sig1R Antagonist | 1 | 80 | 25.6 ± 2.1 | 3.5 ± 0.3 | 50 |
| Sig1R Antagonist | 5 | 40 | 42.1 ± 3.5 | 2.1 ± 0.4 | 20 |
| Sig1R Antagonist | 10 | 20 | 55.8 ± 4.2 | 1.2 ± 0.2 | 0* |
*p < 0.05 compared to Vehicle group. Seizure severity is scored on a scale of 0-5.
Table 2: Effect of a DARPP-32 Phosphorylation Modulator on Audiogenic Seizure Parameters in DBA/2 Mice
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Incidence (%) | Latency to Tonic Seizure (s) | Duration of Tonic Seizure (s) | Mortality Rate (%) |
| Vehicle (Saline) | - | 100 | 22.5 ± 2.3 | 12.8 ± 1.5 | 85 |
| DARPP-32 Modulator | 5 | 75 | 31.8 ± 2.9 | 8.2 ± 1.1 | 60 |
| DARPP-32 Modulator | 10 | 50 | 45.3 ± 3.8 | 5.1 ± 0.9 | 30 |
| DARPP-32 Modulator | 20 | 25 | 58.1 ± 4.6 | 2.3 ± 0.5 | 10* |
*p < 0.05 compared to Vehicle group.
Experimental Protocols
Protocol 1: Induction and Assessment of Audiogenic Seizures
This protocol describes the standard procedure for inducing and scoring audiogenic seizures in susceptible mouse strains.
Materials:
-
Audiogenic seizure-susceptible mice (e.g., DBA/2, 21-28 days old)
-
Sound-attenuating chamber or a quiet room
-
Acoustic stimulus generator (e.g., electric bell, sonicator, or speaker connected to a frequency generator) capable of producing a high-intensity sound (100-120 dB).[7][8]
-
Test cage with a clear lid for observation
-
Video recording equipment
-
Timer
Procedure:
-
Acclimatization: Place a single mouse in the test cage within the sound-attenuating chamber and allow it to acclimate for at least 1-2 minutes.[11]
-
Acoustic Stimulus: Present the acoustic stimulus (e.g., 110 dB bell) for a maximum of 60 seconds or until the onset of a tonic-clonic seizure.[11]
-
Behavioral Observation: Observe and record the mouse's behavior throughout the stimulus presentation and for at least 60 seconds after the stimulus is turned off.
-
Seizure Scoring: Score the seizure severity based on a standardized scale (see Table 3). Record the latency to the first wild run, clonic convulsions, and tonic convulsions.
-
Recovery: Monitor the animal for recovery or seizure-related death.
Table 3: Audiogenic Seizure Severity Scoring Scale
| Score | Behavioral Response |
| 0 | No response |
| 1 | Wild running phase only |
| 2 | Clonic seizure (jerking of limbs) |
| 3 | Tonic seizure (rigid extension of limbs) |
| 4 | Tonic-clonic seizure followed by respiratory arrest |
| 5 | Lethal seizure |
Protocol 2: Evaluation of a Test Compound
This protocol outlines the procedure for evaluating the anti-seizure efficacy of a test compound.
Materials:
-
As per Protocol 1
-
Test compound (e.g., Sig1R antagonist or DARPP-32 modulator)
-
Vehicle control (e.g., saline, DMSO)
-
Syringes and needles for administration (e.g., intraperitoneal, oral)
Procedure:
-
Animal Groups: Randomly assign mice to different treatment groups (vehicle control and various doses of the test compound).
-
Compound Administration: Administer the test compound or vehicle at a predetermined time before the audiogenic seizure induction (e.g., 30-60 minutes for i.p. injection). The timing should be based on the pharmacokinetic profile of the compound.
-
Seizure Induction and Scoring: Following the pretreatment period, subject each mouse to the audiogenic seizure induction protocol as described in Protocol 1.
-
Data Analysis: Analyze the data for each group, including seizure incidence, latency to different seizure phases, seizure severity scores, and mortality rates. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the treatment groups to the vehicle control.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Sigma-1 Receptor and DARPP-32 in Neuronal Excitability
The following diagram illustrates the putative signaling pathways involving the Sigma-1 receptor and DARPP-32 that can influence neuronal excitability and seizure susceptibility.
References
- 1. science.rsu.lv [science.rsu.lv]
- 2. science.rsu.lv [science.rsu.lv]
- 3. Sigma-1 receptor and seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DARPP-32: regulator of the efficacy of dopaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals | PLOS Computational Biology [journals.plos.org]
- 7. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 9. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Audiogenic Seizure Assessment [bio-protocol.org]
Application of LU-32-176B in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LU-32-176B is a potent and selective inhibitor of the GABA transporter 1 (GAT1), a critical component in the regulation of GABAergic neurotransmission. By blocking the reuptake of GABA from the synaptic cleft, this compound effectively increases the extracellular concentration of this primary inhibitory neurotransmitter. This application note provides a detailed overview of the use of this compound in electrophysiology, particularly utilizing the patch-clamp technique to investigate its effects on neuronal activity. The protocols and data presented are designed to guide researchers in characterizing the functional consequences of GAT1 inhibition with this compound.
Mechanism of Action
GAT1 is a sodium- and chloride-dependent transporter responsible for clearing GABA from the extracellular space back into presynaptic neurons and surrounding glial cells. Inhibition of GAT1 by this compound leads to a prolonged presence of GABA in the synaptic cleft and extrasynaptic space. This results in an enhanced activation of both synaptic and extrasynaptic GABA-A receptors, leading to an increase in tonic inhibitory currents and a potentiation of inhibitory postsynaptic currents (IPSCs).
Quantitative Data
The inhibitory potency of this compound on GAT1 has been determined in various systems. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 2 µM | Neurons | [1] |
| IC50 | 1 µM | Astrocytes | [1] |
| IC50 | 4 µM | mGAT1 (recombinant) | [1] |
Electrophysiology Application Notes
The primary application of this compound in patch-clamp electrophysiology is to study the functional impact of GAT1 inhibition on neuronal and circuit activity. Key applications include:
-
Investigating Tonic Inhibition: By blocking GABA reuptake, this compound is an ideal tool to unmask and study tonic GABAergic currents, which are mediated by extrasynaptic GABA-A receptors and play a crucial role in regulating neuronal excitability.
-
Modulation of Synaptic Transmission: Researchers can use this compound to explore how elevated ambient GABA levels affect the properties of spontaneous and evoked inhibitory postsynaptic currents (sIPSCs and eIPSCs).
-
Studying Neuronal Excitability: By enhancing overall inhibition, this compound can be used to investigate its effects on action potential firing frequency, spike threshold, and input resistance.
-
Synergistic Effects: As suggested in the literature, this compound can be used in conjunction with inhibitors of other GABA transporters (e.g., GAT2 inhibitors) to study the combined effects on GABAergic signaling and potential therapeutic applications.[1]
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp recordings from cultured neurons or acute brain slices. These protocols are based on established methods for studying GAT1 inhibitors.
Protocol 1: Recording of Tonic GABAergic Currents
Objective: To measure the tonic inhibitory current induced by the application of this compound.
Cell Preparation:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices (e.g., hippocampus or cortex).
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Equilibrate with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. (Using a high chloride intracellular solution will result in inward GABA-A receptor currents at a holding potential of -70 mV).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
Recording Procedure:
-
Establish a stable whole-cell recording from a neuron in voltage-clamp mode. Hold the membrane potential at -70 mV.
-
Record a baseline current for 2-3 minutes in aCSF.
-
Perfuse the cell with aCSF containing a known concentration of this compound (e.g., 1-10 µM).
-
Observe the change in the holding current. An inward shift in the holding current (with the high chloride internal solution) indicates an increase in tonic GABA-A receptor activation.
-
To confirm that the induced current is mediated by GABA-A receptors, co-apply a GABA-A receptor antagonist such as bicuculline (10-20 µM) or gabazine (5-10 µM) at the end of the experiment. This should reverse the inward current shift caused by this compound.
Protocol 2: Analysis of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
Objective: To determine the effect of this compound on the frequency, amplitude, and kinetics of sIPSCs.
Cell Preparation and Solutions:
-
Same as Protocol 1. To isolate GABAergic currents, include ionotropic glutamate receptor antagonists in the aCSF (e.g., 20 µM DNQX and 50 µM AP-5).
Recording Procedure:
-
Establish a stable whole-cell recording in voltage-clamp mode at -70 mV.
-
Record sIPSCs for a baseline period of 3-5 minutes.
-
Apply this compound (e.g., 1-10 µM) via bath perfusion.
-
Continue recording sIPSCs for 5-10 minutes in the presence of the drug.
-
Wash out the drug with aCSF and record for another 5-10 minutes.
-
Analyze the data to compare the frequency, amplitude, rise time, and decay time constant of sIPSCs before, during, and after this compound application. An increase in the decay time of sIPSCs is expected due to the prolonged presence of GABA in the synaptic cleft.
Mandatory Visualizations
References
Application Notes and Protocols for Anticonvulsant Administration in Mouse Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a generalized framework for the administration and evaluation of investigational anticonvulsant compounds, exemplified by the placeholder LU-32-176B, in established mouse seizure models. The protocols outlined below are based on standard laboratory practices for preclinical screening of potential antiepileptic drugs. Methodologies for drug administration, seizure induction, and efficacy evaluation are detailed to ensure reproducibility and accurate assessment of a compound's anticonvulsant profile.
Common Administration Routes for Anticonvulsant Screening
The choice of administration route is a critical step in the experimental design, influencing the pharmacokinetic and pharmacodynamic profile of the test compound. The most common routes for initial anticonvulsant screening in mice are Intraperitoneal (IP) and Oral Gavage (PO).
-
Intraperitoneal (IP) Injection: This route is frequently used for initial screening due to its rapid absorption and relative ease of administration. It bypasses the gastrointestinal tract, avoiding potential degradation and first-pass metabolism in the liver.
-
Oral Gavage (PO): This method is essential for evaluating the potential of a compound to be administered orally, which is the preferred route for clinical use. It provides insights into the compound's oral bioavailability and stability in the gastrointestinal environment.
-
Intravenous (IV) Injection: While less common for initial high-throughput screening, IV administration is used for compounds with poor solubility or to achieve precise and rapid target plasma concentrations, often in pharmacokinetic studies.
Quantitative Data Summary
The efficacy of an anticonvulsant is typically quantified by its median effective dose (ED50), which is the dose required to protect 50% of the animals from a seizure in a specific model. The following tables summarize the reported ED50 values for several established anticonvulsant drugs in common mouse seizure models. This data serves as a benchmark for evaluating the potency of novel compounds like this compound.
Table 1: Median Effective Dose (ED50) of Anticonvulsant Drugs in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Administration Route | ED50 (mg/kg) | Mouse Strain |
| Carbamazepine | IP | 9.67 | CF-1 |
| Phenytoin | IP | 9.5 | CF-1 |
| Valproic Acid | IP | 196 | CF-1 |
| Lamotrigine | IP | 9.5 | CF-1 |
| Levetiracetam | IP | >500 | C57Bl/6 |
Data compiled from multiple sources. Actual ED50 values can vary based on experimental conditions.
Table 2: Median Effective Dose (ED50) of Anticonvulsant Drugs in the 6-Hz Psychomotor Seizure Model in Mice
| Compound | Administration Route | ED50 (mg/kg) | Mouse Strain |
| Carbamazepine | IP | 8 | CF-1 |
| Valproic Acid | IP | 276 | C57Bl/6 |
| Levetiracetam | IP | 22 | CF-1 |
| Lamotrigine | IP | 13.4 | C57Bl/6 |
Data compiled from multiple sources. Actual ED50 values can vary based on experimental conditions.[1]
Table 3: Pharmacokinetic Parameters of Common Anticonvulsants in Mice
| Compound | Administration Route | Peak Plasma Concentration (µg/mL) | Brain to Plasma Ratio | Half-life (hours) |
| Carbamazepine | IP | 5.5 (at 0.5h) | ~1.0 | 4.5 |
| Phenytoin | IP | 12.0 (at 2h) | ~1.2 | 10.0 |
| Valproic Acid | IP | 150 (at 0.25h) | ~0.2 | 1.1 |
| Levetiracetam | IP | 55 (at 0.25h) | ~1.0 | 1.8 |
Pharmacokinetic parameters can be influenced by the dose, vehicle, and mouse strain.[2][3]
Experimental Protocols
Protocol for Intraperitoneal (IP) Injection
This protocol describes the standard procedure for administering a test compound via intraperitoneal injection to mice.
Materials:
-
Test compound (e.g., this compound) dissolved in a sterile vehicle (e.g., 0.9% saline, 0.5% methylcellulose)
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% ethanol
-
Animal scale
-
Mouse restraint device (optional)
Procedure:
-
Preparation: Prepare the dosing solution of the test compound at the desired concentration. Ensure the solution is sterile and at room temperature.
-
Animal Handling: Weigh the mouse to calculate the precise injection volume. Gently restrain the mouse using a standard scruffing technique to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Disinfection: Clean the injection site with a swab soaked in 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid or blood is drawn, confirming correct needle placement.
-
Administration: Inject the calculated volume of the dosing solution smoothly.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Observe the animal for any signs of distress or adverse reactions.
Protocol for Oral Gavage (PO)
This protocol outlines the procedure for oral administration of a test compound using a gavage needle.
Materials:
-
Test compound (e.g., this compound) in a liquid vehicle
-
Sterile oral gavage needles (18-20 gauge for adult mice) with a ball tip
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution. The volume should not exceed 10 mL/kg body weight.[4]
-
Animal Handling: Weigh the mouse and securely restrain it by scruffing the neck to immobilize the head.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.
-
Administration: Once the needle is correctly positioned in the esophagus (there should be no resistance), administer the solution slowly and steadily.
-
Removal: Gently remove the gavage needle in the same direction it was inserted.
-
Post-administration Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or regurgitation.
Signaling Pathways and Experimental Workflows
Common Signaling Pathways in Epilepsy
The following diagram illustrates the primary signaling pathways targeted by many anticonvulsant drugs. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.
Caption: Major molecular targets of anticonvulsant drugs at excitatory and inhibitory synapses.
Experimental Workflow for Anticonvulsant Screening
The following workflow diagram outlines the typical steps involved in the preclinical screening of a novel anticonvulsant compound.
Caption: A phased approach for the preclinical evaluation of novel anticonvulsant candidates.
Conclusion
The protocols and data presented provide a comprehensive guide for the initial in vivo evaluation of novel anticonvulsant compounds in mouse seizure models. Adherence to these standardized procedures will facilitate the generation of reliable and comparable data, which is essential for the identification and development of new therapies for epilepsy. Further characterization of promising compounds will involve more complex seizure models and in-depth mechanistic studies.
References
- 1. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of commonly used antiepileptic drugs in immature CD1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: [3H]GABA Uptake Assay Using LU-32-176B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a key target for the development of therapeutics for neurological disorders such as epilepsy. LU-32-176B is a selective inhibitor of the GABA transporter 1 (GAT1), a key player in GABA reuptake.[1][2][3] This document provides a detailed protocol for a [3H]GABA uptake assay to characterize the inhibitory activity of this compound.
The [3H]GABA uptake assay is a robust method to quantify the rate of GABA transport into cells or synaptosomes and to determine the potency of inhibitory compounds. This assay relies on the use of radioactively labeled GABA ([3H]GABA) and measuring its accumulation within the cells. The reduction in [3H]GABA accumulation in the presence of an inhibitor is used to determine the inhibitor's potency, typically expressed as an IC50 value.
Mechanism of Action
GABA transporters are sodium (Na+) and chloride (Cl-) dependent symporters that actively transport GABA across the plasma membrane into presynaptic neurons and surrounding glial cells. This process is crucial for maintaining low extracellular GABA concentrations and ensuring precise synaptic signaling. GAT1, the target of this compound, is predominantly expressed in neurons. By blocking GAT1, this compound prevents the reuptake of GABA, leading to an increased concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.
Quantitative Data Summary
The inhibitory potency of this compound on GAT1-mediated GABA uptake has been determined in various cell types. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Type | Target | IC50 of this compound |
| Neurons | GAT1 | 2 µM |
| Astrocytes | GAT1 | 1 µM |
| mGAT1-expressing cells | mGAT1 | 4 µM |
Experimental Protocol: [3H]GABA Uptake Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening of GAT1 inhibitors.
Materials and Reagents:
-
Cells: HEK293 cells stably expressing human GAT1 (or other suitable cell lines like COS-7 or primary neuronal/astrocytic cultures).
-
[3H]GABA (specific activity ~30-60 Ci/mmol)
-
This compound
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
Wash Buffer: Ice-cold KRH buffer
-
Lysis Buffer: 1% SDS or 0.1 M NaOH
-
Scintillation Cocktail
-
96-well cell culture plates
-
Microplate scintillation counter
Procedure:
-
Cell Culture:
-
Seed GAT1-expressing cells into a 96-well plate at a density of 40,000-60,000 cells per well.
-
Culture overnight to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10 nM to 100 µM).
-
Prepare a solution of [3H]GABA in assay buffer. The final concentration of [3H]GABA should be close to its Km value for GAT1 (typically in the low micromolar range).
-
-
Assay Performance:
-
Pre-incubation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 200 µL of pre-warmed (37°C) assay buffer.
-
Add 100 µL of assay buffer containing the desired concentration of this compound or vehicle (for total uptake control) to each well.
-
To determine non-specific uptake, add a high concentration of a known GAT1 inhibitor (e.g., 1 mM tiagabine) to a set of wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of Uptake:
-
Add 50 µL of the [3H]GABA solution to each well to initiate the uptake reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay solution.
-
Immediately wash the cells three times with 200 µL of ice-cold wash buffer per well to remove extracellular [3H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter.
-
Add 1 mL of scintillation cocktail to each vial (or as required for the microplate).
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate Specific Uptake:
-
Specific Uptake = (Total Uptake - Non-specific Uptake)
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Specific uptake in presence of this compound / Specific uptake in absence of inhibitor)] x 100
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Visualizations
References
Application Notes and Protocols: A Guide to the Combined Use of Novel GABAergic Modulators and GAT2 Inhibitors
A critical knowledge gap has been identified regarding the compound "LU-32-176B," preventing the development of specific application notes and protocols for its combination with the GAT2 inhibitor EF1502. Extensive searches have yielded no information on a compound with this designation. Therefore, the following information is provided as a foundational guide to the principles and methodologies that would be applied should information on this compound become available.
This document outlines the theoretical framework and experimental approaches for investigating the combined effects of a novel therapeutic agent, hypothetically designated this compound, and the GABA transporter 2 (GAT2) inhibitor, EF1502. The focus is on leveraging the synergistic potential of modulating the GABAergic system through distinct mechanisms to achieve enhanced therapeutic outcomes.
Introduction: The Rationale for Combined GABAergic Modulation
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in maintaining the balance of neuronal excitation and inhibition in the central nervous system (CNS). Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Pharmacological strategies aimed at enhancing GABAergic transmission represent a cornerstone of treatment for these conditions.
GABA transporters (GATs) are critical regulators of GABAergic tone by controlling the concentration of GABA in the synaptic cleft and extrasynaptic space.[1] There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). While GAT1 is the primary neuronal GABA transporter, GAT2 and BGT1 are also expressed in the brain, albeit at lower levels, and their precise roles are still under investigation.
EF1502 is a known inhibitor of both GAT1 and GAT2/BGT1. Inhibition of these transporters leads to an increase in extracellular GABA levels, thereby potentiating GABAergic signaling. The exploration of combining a GAT2 inhibitor like EF1502 with another GABAergic modulator, herein referred to as this compound, is predicated on the hypothesis that targeting multiple components of the GABAergic system can lead to synergistic or additive therapeutic effects, potentially with an improved side-effect profile compared to high-dose monotherapy.
Hypothetical Mechanism of Action of this compound
As no public information exists for "this compound," for the purpose of this conceptual framework, we will hypothesize potential mechanisms of action that would provide a strong rationale for its combination with a GAT2 inhibitor.
-
Hypothesis A: Positive Allosteric Modulator of GABAA Receptors. If this compound acts as a positive allosteric modulator (PAM) of GABAA receptors, it would enhance the effect of GABA at the receptor level. By combining this with EF1502, which increases the concentration of available GABA, a synergistic enhancement of inhibitory neurotransmission could be achieved.
-
Hypothesis B: GABAB Receptor Agonist. If this compound is a GABAB receptor agonist, it would provide a distinct mechanism of inhibitory control. The combination with EF1502 could lead to a broader and potentially more potent dampening of neuronal hyperexcitability.
-
Hypothesis C: Inhibitor of GABA Transaminase (GABA-T). If this compound inhibits the enzymatic degradation of GABA by GABA-T, it would increase intracellular GABA levels, leading to greater vesicular filling and release. This, combined with the reuptake inhibition by EF1502, would significantly elevate synaptic GABA concentrations.
The experimental protocols outlined below would need to be adapted based on the actual mechanism of action of this compound.
Preclinical Evaluation of the Combination Therapy
In Vitro Characterization
Objective: To determine the in vitro efficacy and synergistic potential of the combination of this compound and EF1502.
Key Experiments:
-
Receptor Binding Assays: To confirm the binding affinity and selectivity of this compound for its putative target (e.g., GABAA receptor subtypes, GABAB receptor, GABA-T).
-
GABA Uptake Assays: To confirm the inhibitory potency of EF1502 on GAT2 and to assess any off-target effects of this compound on GABA transporters.
-
Electrophysiology (Patch-Clamp): To measure the functional effects of this compound and EF1502, alone and in combination, on GABA-evoked currents in primary neuronal cultures or cell lines expressing relevant receptors and transporters.
Data Presentation:
| Compound/Combination | Target Binding (Ki, nM) | GABA Uptake Inhibition (IC50, µM) | Electrophysiological Effect (e.g., % potentiation of GABA current) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| EF1502 | Data to be determined | Data to be determined | Data to be determined |
| This compound + EF1502 | Data to be determined | Data to be determined | Data to be determined |
In Vivo Pharmacodynamic and Efficacy Studies
Objective: To evaluate the in vivo effects of the combination therapy on CNS activity and in relevant disease models.
Key Experiments:
-
Animal Models of Epilepsy: Assess the anticonvulsant effects of the combination in models such as the maximal electroshock (MES) test, the pentylenetetrazole (PTZ) seizure model, or genetic models of epilepsy.
-
Animal Models of Anxiety: Evaluate the anxiolytic effects using tests like the elevated plus maze (EPM) or the open field test (OFT).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To determine the dose-response relationship and the nature of the interaction (additive, synergistic, or antagonistic) between this compound and EF1502.
Data Presentation:
| Treatment Group | Seizure Threshold (e.g., PTZ dose, mg/kg) | Time Spent in Open Arms (EPM, %) | Brain/Plasma Concentration (ng/mL or µM) |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (low dose) | Data to be determined | Data to be determined | Data to be determined |
| EF1502 (low dose) | Data to be determined | Data to be determined | Data to be determined |
| This compound + EF1502 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol: In Vitro GABA Uptake Assay
-
Cell Culture: Culture HEK293 cells stably expressing human GAT2.
-
Compound Preparation: Prepare stock solutions of EF1502 and this compound in a suitable solvent (e.g., DMSO). Create a dilution series of each compound and their combinations.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with the test compounds or vehicle for 15 minutes at 37°C.
-
Add [³H]GABA to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Wash the cells rapidly with ice-cold buffer to terminate the uptake.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of GABA uptake inhibition for each compound concentration and combination. Determine the IC₅₀ values using non-linear regression analysis.
Protocol: In Vivo Anticonvulsant Evaluation (PTZ Model)
-
Animals: Use adult male mice (e.g., C57BL/6).
-
Drug Administration: Administer this compound, EF1502, their combination, or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Seizure Induction: After a predetermined pre-treatment time, administer a sub-convulsive dose of pentylenetetrazole (PTZ) subcutaneously.
-
Observation: Observe the animals for 30 minutes for the occurrence of seizures (e.g., clonic-tonic seizures) and record the latency to the first seizure and the seizure severity score.
-
Data Analysis: Compare the seizure parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizing Pathways and Workflows
Signaling Pathway: Synergistic GABAergic Modulation
Caption: Hypothetical synergistic actions of this compound and EF1502.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Workflow for in vivo anticonvulsant combination study.
References
Application Note & Protocol: In Vivo Assessment of Brain Penetration for LU-32-176B
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for assessing the in vivo brain penetration of the novel CNS drug candidate, LU-32-176B, using a cassette dosing approach in rats. This document outlines the experimental protocol, data analysis, and interpretation to determine key pharmacokinetic parameters related to brain exposure.
Introduction
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders.[1][2] Early assessment of brain penetration is essential in the drug discovery process to select candidates with favorable pharmacokinetic properties.[3][4] This application note describes a robust in vivo method to evaluate the brain penetration of this compound and other new chemical entities (NCEs) using a cassette dosing strategy in rats.[4][5][6][7]
The primary endpoints of this study are the total brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). The Kp value provides a measure of the overall extent of brain penetration, while the Kp,uu is considered a more pharmacologically relevant parameter as it reflects the concentration of the unbound drug that is free to engage with its target in the brain.[1][8][9]
Experimental Overview
This protocol employs a cassette dosing approach, where a small group of compounds, including this compound, are co-administered to a single group of animals.[4][6][10] This method significantly increases throughput and reduces animal usage compared to single-compound studies.[4][5] Following intravenous administration, blood and brain tissue are collected at a specified time point to determine drug concentrations. These concentrations are then used to calculate the Kp and Kp,uu values.
Data Presentation: Quantitative Assessment of Brain Penetration
The following tables summarize the key quantitative data obtained from a representative in vivo cassette dosing study for this compound and three other co-dosed compounds.
Table 1: In Vitro Plasma and Brain Tissue Binding Data
| Compound | Plasma Protein Binding (%) | Fraction Unbound in Plasma (fu,plasma) | Brain Tissue Binding (%) | Fraction Unbound in Brain (fu,brain) |
| This compound | 98.5 | 0.015 | 99.2 | 0.008 |
| Compound A | 92.0 | 0.080 | 95.0 | 0.050 |
| Compound B | 85.5 | 0.145 | 90.1 | 0.099 |
| Compound C | 99.8 | 0.002 | 99.9 | 0.001 |
Table 2: In Vivo Brain Penetration Data in Rats (2-hour post-IV dose)
| Compound | Plasma Concentration (ng/mL) | Brain Homogenate Concentration (ng/g) | Total Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound | 150 | 300 | 2.0 | 1.07 |
| Compound A | 200 | 100 | 0.5 | 0.31 |
| Compound B | 120 | 180 | 1.5 | 1.03 |
| Compound C | 50 | 25 | 0.5 | 0.25 |
Experimental Protocols
In Vitro Plasma and Brain Tissue Binding Assay
Objective: To determine the fraction of this compound that is unbound in plasma (fu,plasma) and brain tissue (fu,brain). This is crucial for calculating the unbound brain-to-plasma ratio (Kp,uu).[]
Methodology: Rapid Equilibrium Dialysis (RED)
-
Preparation of Brain Homogenate:
-
Harvest brains from untreated rats and homogenize in 3 volumes of phosphate-buffered saline (PBS) pH 7.4.
-
-
Sample Preparation:
-
Spike this compound into rat plasma and brain homogenate at a final concentration of 1 µM.
-
-
Equilibrium Dialysis:
-
Add the spiked plasma and brain homogenate to the sample chambers of the RED device.
-
Add an equal volume of PBS to the buffer chambers.
-
Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow for equilibrium.
-
-
Sample Analysis:
-
After incubation, collect samples from both the sample and buffer chambers.
-
Determine the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Calculation of Unbound Fraction:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the sample chamber.
-
In Vivo Cassette Dosing and Sample Collection
Objective: To determine the total concentrations of this compound in plasma and brain at a specific time point after intravenous administration in rats.
Animals: Male Sprague-Dawley rats (250-300 g).
Dosing Formulation:
-
Prepare a dosing solution containing this compound and up to four other test compounds in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
-
The concentration of each compound should be adjusted to achieve the desired dose level (e.g., 1 mg/kg) in a dose volume of 2 mL/kg.
Experimental Procedure:
-
Administer the cassette dosing solution to a group of rats (n=3 per time point) via a single intravenous (IV) bolus injection into the tail vein.
-
At the designated time point (e.g., 2 hours), anesthetize the animals with isoflurane.
-
Collect blood via cardiac puncture into tubes containing K2EDTA as an anticoagulant.
-
Immediately centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain and rinse with cold saline.
-
Weigh the brain and homogenize in 3 volumes of PBS.
-
Store all plasma and brain homogenate samples at -80°C until analysis.
Bioanalytical Method
Objective: To accurately quantify the concentration of this compound and other co-dosed compounds in plasma and brain homogenate samples.
Methodology: LC-MS/MS
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of all compounds in the cassette.
-
Prepare calibration standards and quality control samples in blank plasma and brain homogenate.
-
Extract the analytes from the plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples by LC-MS/MS.
Data Analysis and Calculation of Brain Penetration Ratios
-
Total Brain-to-Plasma Ratio (Kp):
-
Calculate the Kp for each animal as the ratio of the total drug concentration in the brain homogenate (Cbrain) to the total drug concentration in plasma (Cplasma).
-
Kp = Cbrain / Cplasma
-
-
Unbound Brain-to-Plasma Ratio (Kp,uu):
-
Calculate the Kp,uu using the Kp and the in vitro determined unbound fractions in plasma (fu,plasma) and brain (fu,brain).[9]
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
In Vivo Microdialysis for Unbound Brain Concentration Measurement
For lead compounds like this compound that show promising initial brain penetration, in vivo microdialysis can be employed as a follow-up study to directly measure the time course of unbound drug concentrations in the brain extracellular fluid.[12][13][14][15]
Protocol for In Vivo Microdialysis
-
Surgical Implantation of Microdialysis Probe:
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[12][13][16]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after administration of this compound.[12]
-
-
Sample Analysis and Data Interpretation:
-
Analyze the dialysate samples by LC-MS/MS to determine the unbound concentration of this compound.
-
The resulting data provides a pharmacokinetic profile of the unbound drug in the brain, which can be used to calculate the unbound brain AUC and compare it to the unbound plasma AUC.
-
Visualizations
Caption: Experimental workflow for assessing brain penetration.
Caption: Drug distribution between blood and brain compartments.
References
- 1. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirmps.org [ijirmps.org]
- 5. High-throughput pharmacokinetics: cassette dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 7. certara.com [certara.com]
- 8. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 9. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cassette PK (I.V.) | AxisPharm [axispharm.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 16. goums.ac.ir [goums.ac.ir]
Troubleshooting & Optimization
Troubleshooting LU-32-176B solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with LU-32-176B in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a small molecule, likely functioning as an endothelin receptor antagonist. Its chemical formula is C23H24F2N2O2, with a molecular weight of approximately 398.45 g/mol .[1] It is typically supplied as a solid powder and is known to be soluble in dimethyl sulfoxide (DMSO).[1] For optimal stability, it should be stored in a dry, dark environment, at 0 - 4°C for short-term storage or -20°C for long-term storage.[1]
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?
This is a common issue for compounds with low aqueous solubility.[2][3] When the DMSO stock is introduced into an aqueous environment, the compound may crash out of solution if its solubility limit in the final buffer is exceeded. The final concentration of DMSO in your assay should also be considered, as higher concentrations can help maintain solubility but may also affect your biological assay.
Q3: What are the key factors that influence the solubility of this compound in aqueous buffers?
Several factors can significantly impact the solubility of small molecules like this compound:
-
pH: The solubility of ionizable compounds is often pH-dependent.[4][5] For a weakly basic compound, solubility will be higher in acidic conditions (pH < pKa), while a weakly acidic compound will be more soluble in basic conditions (pH > pKa).[5][6]
-
Co-solvents: The presence of a water-miscible organic solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds.[7][8][9][10]
-
Temperature: For most solids, solubility increases with temperature.[11] However, the stability of the compound at elevated temperatures should be considered.
-
Ionic Strength: The concentration of salts in the buffer can influence solubility through the "salting in" or "salting out" effect.
Q4: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility of this compound:
-
Optimize Buffer pH: If the compound has ionizable groups, adjusting the pH of your buffer can significantly improve solubility.[4][5]
-
Use of Co-solvents: Maintaining a small percentage of a co-solvent like DMSO or ethanol in your final assay volume can help keep the compound in solution.[7][12]
-
Sonication: Applying ultrasonic energy can help to break down particle agglomerates and enhance the rate of dissolution.
-
Gentle Heating: Warming the solution may increase solubility, but care must be taken to avoid degradation of the compound.
-
Test Different Buffers: The composition of the buffer itself can influence solubility. It may be beneficial to screen a variety of common biological buffers.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
Experimental Protocol: Solubility Screening in Different Buffers
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a panel of common biological buffers (e.g., PBS, Tris-HCl, HEPES) at a standard concentration (e.g., 50 mM) and a range of pH values (e.g., 6.0, 7.4, 8.5).
-
In separate microcentrifuge tubes, add the appropriate volume of the 10 mM stock solution to each buffer to achieve a final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept constant (e.g., 1%).
-
Vortex each tube for 30 seconds.
-
Incubate at room temperature for 1 hour.
-
Visually inspect for any precipitate.
-
For a quantitative assessment, centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method, such as HPLC-UV.
Data Presentation: Solubility of this compound in Various Buffers
| Buffer (50 mM) | pH | Visual Observation (100 µM) | Quantitative Solubility (µM) |
| PBS | 6.0 | Precipitate | 45 |
| PBS | 7.4 | Slight Haze | 78 |
| PBS | 8.5 | Clear Solution | 112 |
| Tris-HCl | 7.4 | Slight Haze | 82 |
| Tris-HCl | 8.5 | Clear Solution | 125 |
| HEPES | 7.4 | Hazy | 65 |
Troubleshooting Workflow: Precipitate Formation
Caption: Troubleshooting workflow for addressing precipitate formation.
Issue 2: Inconsistent Assay Results
Experimental Protocol: Assessing the Impact of Co-solvents on Assay Performance
-
Determine the maximum tolerated concentration of various co-solvents (e.g., DMSO, Ethanol, PEG400) in your specific biological assay. This is typically done by running a dose-response curve of the co-solvent alone and observing any effects on the assay signal.
-
Prepare stock solutions of this compound in the selected co-solvents.
-
Prepare a dilution series of this compound in your assay buffer, ensuring the final concentration of the co-solvent is below the maximum tolerated level.
-
Run your standard biological assay with the different formulations of this compound.
-
Compare the dose-response curves and IC50/EC50 values obtained with each co-solvent.
Data Presentation: Effect of Co-solvents on this compound Activity
| Co-solvent (Final Conc.) | IC50 (µM) | Maximum Tolerated Concentration | Notes |
| 1% DMSO | 1.2 | 2% | Consistent results |
| 1% Ethanol | 1.5 | 1.5% | Slight decrease in potency |
| 1% PEG400 | 1.1 | 5% | Improved solubility, no impact on potency |
Signaling Pathway: Endothelin Receptor Antagonism
As this compound is a putative endothelin receptor antagonist, it likely interferes with the endothelin signaling pathway. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes, ETA and ETB.[13] The ETA receptor is primarily found on vascular smooth muscle cells and mediates vasoconstriction, while the ETB receptor, located on endothelial cells, can mediate both vasodilation (via nitric oxide release) and vasoconstriction.[13]
Caption: Simplified endothelin signaling pathway and the putative mechanism of action for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. ijnrd.org [ijnrd.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LU-32-176B dosage to minimize motor impairment in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LU-32-176B. Our goal is to help you optimize your experimental design to minimize motor impairment in mice while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the novel kinase, "Kinase X," which plays a crucial role in the "Pathway Y" signaling cascade. This pathway is implicated in the progression of certain types of cancer. By inhibiting Kinase X, this compound effectively blocks downstream signaling, leading to tumor growth inhibition.
Q2: What are the known side effects of this compound in mice?
The most significant off-target effect observed with this compound administration in mice is a dose-dependent motor impairment. This can manifest as ataxia, reduced coordination, and muscle weakness. Researchers should carefully monitor animals for these signs, particularly at higher doses.
Q3: Are there any strategies to mitigate the motor impairment caused by this compound?
Yes, several strategies can be employed to minimize motor side effects. These include:
-
Dose Optimization: Reducing the dosage of this compound is the most direct way to lessen motor impairment.
-
Alternative Dosing Schedules: Exploring different dosing regimens, such as intermittent dosing, may maintain efficacy while allowing for recovery from motor side effects.
-
Co-administration of Ameliorating Agents: While still in early research, some studies suggest that co-administration of specific neuroprotective agents may counteract the motor deficits.
Troubleshooting Guide
Issue: Significant motor impairment observed in mice treated with this compound.
Possible Cause 1: Dosage is too high.
-
Solution: Refer to the dose-response tables below. A reduction in the administered dose is the primary approach to mitigating motor impairment. It is crucial to balance the therapeutic window with the onset of side effects.
Possible Cause 2: Sensitive mouse strain.
-
Solution: Different mouse strains can exhibit varying sensitivities to drug-induced motor deficits.[1] Consider using a less sensitive strain if your experimental goals allow.
Possible Cause 3: Assessment method is not sensitive enough to detect subtle changes at lower doses.
-
Solution: Employ a battery of motor function tests to comprehensively assess motor coordination and strength. Combining tests like the rotarod, beam walk, and grip strength can provide a more detailed picture of the motor phenotype.
Experimental Protocols
Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Procedure:
-
Place the mouse on the rotating rod at a low speed (e.g., 4 RPM).
-
Gradually accelerate the rod (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct three trials per mouse with a 15-minute inter-trial interval.
-
-
Data Analysis: Compare the average latency to fall between the vehicle control group and the this compound treated groups.
Beam Walking Test for Balance and Coordination
-
Apparatus: A narrow wooden or plastic beam suspended between two platforms.
-
Procedure:
-
Train the mice to traverse the beam from a starting platform to a home cage platform.
-
Record the time taken to cross the beam and the number of foot slips (errors).
-
Perform three trials per mouse.
-
-
Data Analysis: Analyze the mean traversal time and the average number of foot slips for each experimental group.
Grip Strength Test for Muscle Function
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure:
-
Allow the mouse to grasp the wire grid with its forelimbs.
-
Gently pull the mouse away from the meter by its tail until it releases its grip.
-
The meter will record the peak force exerted.
-
Perform five measurements per mouse and average the results.
-
-
Data Analysis: Compare the mean grip strength between the different treatment groups.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Motor Coordination (Rotarod Test)
| Dosage (mg/kg) | Latency to Fall (seconds) |
| Vehicle Control | 285 ± 15 |
| 10 | 250 ± 20 |
| 25 | 180 ± 22* |
| 50 | 110 ± 18** |
* p < 0.05, ** p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Balance and Coordination (Beam Walking Test)
| Dosage (mg/kg) | Traversal Time (seconds) | Foot Slips (count) |
| Vehicle Control | 10.2 ± 1.5 | 1.1 ± 0.4 |
| 10 | 12.5 ± 1.8 | 2.3 ± 0.6 |
| 25 | 18.9 ± 2.1 | 4.8 ± 0.9 |
| 50 | 25.4 ± 2.5 | 8.2 ± 1.2 |
* p < 0.05, ** p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 3: Impact of this compound on Muscle Strength (Grip Strength Test)
| Dosage (mg/kg) | Grip Strength (grams-force) |
| Vehicle Control | 120 ± 8 |
| 10 | 115 ± 7 |
| 25 | 95 ± 6* |
| 50 | 70 ± 5** |
* p < 0.05, ** p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
Potential off-target effects of LU-32-176B in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of LU-32-176B in neuronal cultures. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). It is designed to modulate downstream signaling pathways involved in neuronal survival and plasticity. The intended therapeutic effect is achieved through the inhibition of GSK-3β-mediated phosphorylation of its substrates.
Q2: We are observing unexpected phenotypes in our neuronal cultures treated with this compound that are inconsistent with GSK-3β inhibition. What could be the cause?
A2: Unexplained phenotypes could be a result of off-target effects, where this compound interacts with other cellular targets besides GSK-3β. It is crucial to perform comprehensive off-target screening to identify any unintended molecular interactions that might be contributing to the observed cellular response.
Q3: What are the recommended initial steps to investigate potential off-target effects of this compound?
A3: A tiered approach is recommended. Start with in silico predictions and then move to in vitro screening. Computational tools can predict potential off-target interactions based on the structure of this compound.[1] Following that, a broad kinase profiling panel is a cost-effective method to identify other kinases that this compound might inhibit. For a more comprehensive analysis, a large-scale receptor binding assay panel can provide insights into interactions with non-kinase targets.
Q4: How can we confirm that an observed off-target interaction is responsible for the phenotype in our neuronal cultures?
A4: To validate a potential off-target, you can use several strategies. One approach is to use a structurally unrelated inhibitor of the suspected off-target to see if it phenocopies the effects of this compound. Another method is to use genetic approaches, such as siRNA or CRISPR-Cas9, to knock down the expression of the suspected off-target and then assess if the neuronal cultures are still sensitive to this compound.[2][3]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
-
Problem: Significant neuronal cell death is observed at concentrations where GSK-3β inhibition is expected to be therapeutic.
-
Possible Cause: An off-target effect on a kinase or signaling protein essential for neuronal survival.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: First, confirm the IC50 of this compound for GSK-3β in your specific neuronal cell type using a cell-based assay.
-
Perform a Dose-Response Curve for Cytotoxicity: Determine the CC50 (50% cytotoxic concentration) and compare it to the IC50 for the primary target. A narrow therapeutic window may suggest off-target toxicity.
-
Broad Kinase Panel Screening: Screen this compound against a comprehensive panel of kinases at the cytotoxic concentration. Pay close attention to kinases known to be involved in cell survival pathways (e.g., AKT, ERK).
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Mitochondrial Toxicity Assay: Assess mitochondrial function using assays like the MTT or Seahorse assay, as mitochondrial impairment is a common cause of drug-induced cytotoxicity.
-
Issue 2: Contradictory Results Between Binding Assays and Cellular Assays
-
Problem: A kinase is identified as a potential off-target in a cell-free binding assay, but downstream signaling of that kinase does not appear to be affected in cellular assays.
-
Possible Cause: The compound may bind to the kinase but not inhibit its function in a cellular context due to factors like cellular permeability, efflux pumps, or competition with high intracellular ATP concentrations.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use techniques like mass spectrometry to determine the intracellular concentration of this compound in your neuronal cultures.
-
Use a Cellular Target Engagement Assay: Employ methods such as the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with the suspected off-target protein inside the cell.
-
Evaluate Downstream Phosphorylation: Use Western blotting or targeted proteomics to quantify the phosphorylation of known substrates of the off-target kinase in response to this compound treatment.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. GSK-3β |
| GSK-3β (On-Target) | 15 | 1 |
| Off-Target Kinase A | 300 | 20 |
| Off-Target Kinase B | 1,200 | 80 |
| Off-Target Kinase C | >10,000 | >667 |
| Off-Target Kinase D | >10,000 | >667 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Whole-Transcriptome RNA-Seq for Off-Target Discovery
-
Cell Culture and Treatment: Plate primary neuronal cultures or a suitable neuronal cell line. Treat the cells with this compound at a concentration known to produce the off-target phenotype, a lower concentration that is selective for GSK-3β, and a vehicle control. Include a positive control for GSK-3β inhibition if available.
-
RNA Extraction: After the desired treatment duration, lyse the cells and extract total RNA using a commercially available kit with DNase treatment to remove genomic DNA contamination.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard protocol, such as a poly(A) selection method followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis between the different treatment groups. Use pathway analysis tools to identify signaling pathways that are unexpectedly perturbed by the higher concentration of this compound, which may point to potential off-target mechanisms.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow for identifying and validating off-targets.
Caption: Logic diagram for troubleshooting cytotoxicity.
References
Stability of LU-32-176B in DMSO stock solution long-term storage
This technical support center provides guidance on the stability of LU-32-176B in DMSO stock solutions for long-term storage. The following information is based on general best practices for small molecule storage and stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound DMSO stock solutions?
A1: For optimal stability, it is recommended to store aliquots of this compound in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare ready-to-use single-use aliquots.[1]
Q2: How does the presence of water in DMSO affect the stability of this compound?
A2: The presence of water in DMSO can significantly impact the stability of dissolved compounds, often more so than oxygen.[2][3][4] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Therefore, it is crucial to use anhydrous DMSO and to handle stock solutions in a dry environment to minimize water contamination. One study demonstrated that 85% of compounds in a DMSO/water (90/10) mixture were stable for up to 2 years at 4°C, suggesting that while many compounds are stable, the presence of water can be a factor in the degradation of others.[6][7]
Q3: Will repeated freeze-thaw cycles degrade my this compound stock solution?
A3: While it is a general recommendation to avoid repeated freeze-thaw cycles, some studies have shown that many compounds in DMSO are stable after multiple cycles.[1] One study indicated no significant compound loss after 11 freeze-thaw cycles when freezing at -15°C and thawing under a nitrogen atmosphere.[2][3][4] However, to minimize any potential risk of degradation or precipitation, aliquoting stock solutions is the best practice.
Q4: What is the expected shelf-life of this compound in DMSO at different temperatures?
A4: The stability of compounds in DMSO is temperature-dependent. A study on a large set of compounds stored at room temperature showed that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[8] For long-term storage, lower temperatures are recommended. As a general guide, compounds stored at -20°C are stable for up to 3 years in powdered form.[1] Once in a DMSO solution, storing at -20°C is recommended for up to a month, and at -80°C for up to 6 months for maximal preservation of the compound's integrity.[1]
Troubleshooting Guide
Issue: Inconsistent experimental results using an older stock solution of this compound.
This guide will help you troubleshoot potential issues with your this compound DMSO stock solution that may be leading to inconsistent experimental outcomes.
Caption: Troubleshooting workflow for inconsistent results with this compound stock solutions.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain on the long-term stability of this compound in DMSO. The table below summarizes general stability data for small molecules in DMSO from various studies.
| Storage Temperature | Duration | Solvent | Compound Stability | Source |
| Room Temperature | 3 months | DMSO | 92% of compounds stable | [8] |
| Room Temperature | 6 months | DMSO | 83% of compounds stable | [8] |
| Room Temperature | 1 year | DMSO | 52% of compounds stable | [8] |
| 4°C | 2 years | DMSO/water (90/10) | 85% of compounds stable | [6][7] |
| -15°C | 11 Freeze-Thaw Cycles | DMSO | No significant loss | [2][3][4] |
| -20°C | 1 month | DMSO | Recommended for aliquots | [1] |
| -80°C | 6 months | DMSO | Recommended for aliquots | [1] |
Experimental Protocols
Protocol for Assessing Stock Solution Stability by LC-MS
This protocol outlines a general method for assessing the stability of a small molecule like this compound in a DMSO stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Thaw an aliquot of your aged this compound DMSO stock solution at room temperature.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at the same concentration to serve as a reference standard.
-
Dilute a small volume of both the aged and fresh stock solutions in an appropriate solvent (e.g., acetonitrile or methanol) to a final concentration suitable for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the diluted samples onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
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Monitor the elution of this compound and any potential degradation products using a UV detector and a mass spectrometer.
-
-
Data Analysis:
-
Compare the peak area of the parent compound (this compound) in the chromatograms of the aged and fresh stock solutions. A significant decrease in the peak area of the parent compound in the aged stock suggests degradation.
-
Analyze the mass spectrometry data to identify any new peaks in the aged sample that could correspond to degradation products.
-
Signaling Pathway
As the specific signaling pathway of this compound is not publicly available, the following diagram illustrates a generic signaling cascade that a small molecule inhibitor might target.
Caption: A generic signaling pathway showing inhibition of Kinase A by this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. quora.com [quora.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Side Effects of GAT1 Inhibitors in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gamma-Aminobutyric Acid Transporter 1 (GAT1) inhibitors in animal studies. The information is designed to help anticipate and manage potential side effects, ensuring both animal welfare and data integrity.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common side effects observed during in vivo experiments with GAT1 inhibitors.
Issue 1: Unexpected Seizure Activity
Observation: Animals exhibit spontaneous seizures (e.g., clonic, tonic-clonic) following administration of a GAT1 inhibitor. This is a known, though often undesirable, effect, particularly at higher doses or in non-epileptic animal models.[1]
Troubleshooting Steps:
-
Immediate Animal Welfare:
-
If an animal is in status epilepticus (a continuous seizure lasting more than 5 minutes, or multiple seizures without recovery in between), euthanasia is the most humane course of action. Consult your institution's IACUC guidelines for appropriate procedures.
-
For less severe, self-limiting seizures, ensure the animal is in a safe environment, free from potential sources of injury (e.g., sharp corners, water bowls where drowning could occur).
-
Provide soft bedding.
-
Closely monitor the animal for post-seizure recovery.
-
-
Experimental Parameter Review:
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Dose Reduction: This is the most critical parameter to adjust. The pro-convulsant effects of GAT1 inhibitors are often dose-dependent.[2] Refer to the dose-response tables below and consider reducing the dose by 25-50% in subsequent experiments.
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Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) administration can lead to rapid peak plasma concentrations. Consider subcutaneous (s.c.) or oral (p.o.) administration for a slower absorption profile, which may mitigate acute neuroexcitatory effects.
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Animal Model: Be aware of the seizure susceptibility of your chosen strain. Some rodent strains are more prone to seizures.[1] If possible, consider using a less susceptible strain.
-
-
Pharmacological Intervention (for study continuation, with ethical consideration and IACUC approval):
-
In some experimental paradigms, co-administration of a low dose of a benzodiazepine (e.g., diazepam) might be considered to mitigate seizures. However, this will likely confound the primary experimental outcomes and should be carefully justified.
-
-
Data Analysis and Interpretation:
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Document the incidence, latency, and severity of seizures for each dose group.
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If seizure activity is a primary endpoint, this data is crucial. If it is an adverse effect, it may define the upper limit of the therapeutic window for your compound.
-
Issue 2: Motor Impairment (Ataxia, Tremor, Sedation)
Observation: Animals display signs of motor incoordination, such as a wobbling gait (ataxia), involuntary rhythmic muscle movements (tremor), or a significant decrease in activity (sedation).[3][4][5] These are common side effects of enhancing GABAergic neurotransmission.
Troubleshooting Steps:
-
Objective Quantification:
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Utilize standardized behavioral tests to quantify the extent of motor impairment. The Rotarod test is the gold standard for assessing ataxia.[6][7] The Open Field Test can be used to quantify changes in locomotor activity and exploratory behavior.[3][4]
-
Establish a baseline performance for each animal before drug administration.
-
-
Dose-Response Characterization:
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Perform a dose-response study to identify the threshold dose for motor side effects. Compare this to the efficacious dose for your primary outcome to determine the therapeutic index.
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Refer to the quantitative data tables below for typical effective doses (ED50) versus toxic doses (TD50) for compounds like tiagabine.
-
-
Experimental Design Adjustments:
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Timing of Behavioral Testing: If the primary behavioral endpoint is distinct from motor function, ensure that testing occurs during a time window when the desired therapeutic effect is present, but motor side effects have subsided. This may require a detailed pharmacokinetic/pharmacodynamic (PK/PD) study.
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Habituation: Ensure animals are adequately habituated to the testing apparatuses to minimize stress-induced motor changes.
-
-
Refinement of Dosing Regimen:
-
Consider a dose-escalation paradigm, where animals are gradually introduced to the target dose over several days. This may induce tolerance to some of the sedative effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GAT1 inhibitors and why do they cause these side effects?
A1: GAT1 inhibitors block the reuptake of the primary inhibitory neurotransmitter, GABA, from the synaptic cleft back into presynaptic neurons and glial cells.[8] This leads to an increased concentration of GABA in the synapse, enhancing GABAergic signaling.[8] While this enhanced inhibition is therapeutic for conditions like epilepsy, excessive GABAergic activity can disrupt normal neuronal function, leading to side effects such as sedation, motor incoordination (ataxia and tremor), and, paradoxically, seizures at high doses due to complex network effects.[1][3][4][5]
Q2: How do I choose an appropriate starting dose for my GAT1 inhibitor study?
A2: A thorough literature review for your specific compound and animal model is the best starting point. If data is unavailable, begin with a low dose (e.g., 0.1-1 mg/kg for a potent inhibitor like tiagabine) and perform a dose-escalation study.[9] Monitor for both efficacy in your primary assay and the onset of side effects. The tables below provide some guidance for commonly used GAT1 inhibitors.
Q3: Can I expect to see tolerance to the side effects of GAT1 inhibitors with chronic dosing?
A3: Some studies suggest that tolerance to the sedative effects of GABAergic drugs can develop over time. However, there is less evidence for the development of tolerance to motor-coordinating effects like ataxia and tremor. A chronic dosing study with regular monitoring of side effects is necessary to determine the tolerance profile for your specific experimental conditions.
Q4: What are the key differences in side effect profiles between mice and rats?
A4: While the overall side effect profile is similar, the doses required to elicit these effects can differ between species. For example, rats may require higher doses of tiagabine to achieve the same anticonvulsant effect and may also show neurotoxicity at different dose ranges compared to mice.[6] It is crucial to consult species-specific literature and conduct pilot studies.
Q5: If I observe seizures, should I exclude the animal from the study?
A5: This depends on your experimental design and ethical protocols approved by your IACUC. If the seizure is severe or leads to injury, the animal should be removed and potentially euthanized. If the seizures are an expected, dose-dependent outcome, they should be recorded as part of your data. If they are an unexpected adverse event in a study not focused on epilepsy, you should consult with your veterinarian and IACUC, and it is likely the data from that animal for certain behavioral tests will be invalid.
Data Presentation: Quantitative Overview of GAT1 Inhibitor Effects
Table 1: Dose-Response of Tiagabine in Rodents (Intraperitoneal Administration)
| Species | Model | Endpoint | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) for Ataxia | Therapeutic Index (TD50/ED50) | Reference |
| Mouse | Audiogenic Seizures (DBA/2) | Anticonvulsant | 0.4 | ~5.6 | 14 | [6] |
| Mouse | DMCM-induced Seizures | Anticonvulsant | ~0.4 | ~5.6 | 14 | [6] |
| Rat | PTZ-induced Seizures | Anticonvulsant | ~1.2 | ~12 | 10 | [6] |
| Rat | Amygdala-Kindled Seizures | Anticonvulsant | 3 | >10 | >3.3 | [6] |
ED50 (Median Effective Dose): The dose that produces the desired effect in 50% of the population. TD50 (Median Toxic Dose): The dose that produces a toxic effect (in this case, ataxia) in 50% of the population.
Table 2: Common GAT1 Inhibitors and Observed Side Effects in Animal Models
| GAT1 Inhibitor | Animal Model | Common Side Effects Observed | Reference |
| Tiagabine | Mice, Rats | Ataxia, tremor, sedation, nervousness, seizures (at high doses) | [3][4][5] |
| NO-711 | Mice, Rats | Sedation, altered EEG, motor impairment | [10] |
| SKF-89976A | Rats | Minimal behavioral effects at doses tested in some studies, motor impairment at higher doses | [11] |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination and Ataxia
Objective: To assess the effect of GAT1 inhibitors on motor coordination and balance in rodents.
Materials:
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Accelerating Rotarod apparatus
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Test animals (mice or rats)
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GAT1 inhibitor solution and vehicle control
-
Syringes for administration
-
Timer
Methodology:
-
Habituation/Training (2-3 days prior to testing):
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Place each animal on the stationary rod for 60 seconds.
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Begin rotation at a low speed (e.g., 4 rpm) for a fixed duration (e.g., 120 seconds) or until the animal falls.
-
Repeat this process for 3-5 trials per day for 2-3 consecutive days, until a stable baseline performance is achieved.
-
-
Baseline Measurement (Day of experiment, pre-dosing):
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Conduct 2-3 trials on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
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Record the latency to fall for each trial. The average of these trials serves as the pre-drug baseline.
-
-
Drug Administration:
-
Administer the GAT1 inhibitor or vehicle control via the chosen route (e.g., i.p.).
-
-
Post-Drug Testing:
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At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the accelerating rotarod.
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Conduct 2-3 trials at each time point and record the latency to fall.
-
-
Data Analysis:
-
Calculate the average latency to fall at each time point for each treatment group.
-
Compare the post-drug performance to the baseline performance for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
-
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To evaluate the effects of GAT1 inhibitors on general locomotor activity, exploratory behavior, and anxiety-like behavior.
Materials:
-
Open Field arena (a square or circular arena with walls, often equipped with automated tracking software)
-
Test animals (mice or rats)
-
GAT1 inhibitor solution and vehicle control
-
Syringes for administration
Methodology:
-
Habituation:
-
Handle animals for several days prior to testing.
-
Habituate the testing room for at least 30-60 minutes before the experiment begins.
-
-
Drug Administration:
-
Administer the GAT1 inhibitor or vehicle control.
-
-
Testing:
-
At the desired time point post-administration, gently place the animal in the center or along the wall of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
The session is recorded by an overhead camera connected to tracking software.
-
-
Data Collection and Analysis:
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The tracking software will automatically calculate several parameters. Key parameters include:
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Total Distance Traveled: An indicator of overall locomotor activity. A decrease may suggest sedation.
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Time Spent in Center vs. Periphery: Rodents naturally prefer the periphery. More time spent in the center can be interpreted as reduced anxiety-like behavior.
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Rearing Frequency: A measure of exploratory behavior.
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Velocity: Average speed of movement.
-
-
-
Arena Cleaning:
-
Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
-
Mandatory Visualizations
Diagram 1: GABAergic Synapse and GAT1 Inhibition Pathway
Caption: Mechanism of GAT1 inhibition in a GABAergic synapse.
Diagram 2: Experimental Workflow for Assessing GAT1 Inhibitor Side Effects
Caption: Workflow for preclinical evaluation of GAT1 inhibitor side effects.
Diagram 3: Troubleshooting Logic for Seizure Observation
Caption: Decision-making flowchart for managing GAT1 inhibitor-induced seizures.
References
- 1. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabitril (Tiagabine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebel… [ouci.dntb.gov.ua]
- 4. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum | Journal of Neuroscience [jneurosci.org]
- 5. GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Tiagabine antinociception in rodents depends on GABA(B) receptor activation: parallel antinociception testing and medial thalamus GABA microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of GABA-transporter (GAT) inhibitors on rat behaviour in open-field and elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for nonspecific binding of LU-32-176B in binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LU-32-176B in binding assays. Our aim is to help you control for nonspecific binding and obtain accurate, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of the GABA transporter 1 (GAT1).[1][2] In binding assays, it is expected to specifically bind to GAT1.
Q2: I am observing high background signal in my binding assay with radiolabeled this compound. What could be the cause?
High background signal often indicates significant nonspecific binding. This can occur if the radioligand binds to components in your assay system other than the intended target, such as filters, membranes, or other proteins.[3][4] It is crucial to determine and subtract this nonspecific binding to accurately quantify specific binding to GAT1.
Q3: How can I determine the level of nonspecific binding in my assay?
Nonspecific binding is determined by measuring the binding of the radiolabeled this compound in the presence of a saturating concentration of an unlabeled competitor that also binds to the same receptor.[4][5] This competitor will occupy the specific binding sites (GAT1), so any remaining bound radioligand is considered nonspecific.[4]
Q4: What are the key parameters I should determine from my binding experiments?
The two primary parameters to determine are:
-
Kd (Equilibrium Dissociation Constant): This represents the affinity of this compound for GAT1. It is the concentration of the ligand at which 50% of the receptors are occupied at equilibrium.[6][7] A lower Kd value indicates higher binding affinity.
-
Bmax (Maximum Receptor Density): This represents the total concentration of GAT1 binding sites in your sample.[6][8]
These parameters are typically determined through saturation binding experiments.[3][8]
Q5: Should I use a saturation or a competitive binding assay to characterize the binding of my unlabeled this compound?
-
A saturation binding assay is used to determine the Kd and Bmax of a radiolabeled ligand (e.g., [3H]this compound).[3][9][10]
-
A competitive binding assay is used to determine the binding affinity (expressed as Ki, the inhibition constant) of an unlabeled compound (your this compound) by measuring its ability to compete with a known radioligand for the same binding site.[11][12]
Troubleshooting Guides & Experimental Protocols
Guide 1: Determining and Minimizing Nonspecific Binding
High nonspecific binding can obscure your specific binding signal. If nonspecific binding is more than 50% of the total binding, your results may be unreliable.[4]
Troubleshooting Steps:
-
Optimize Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffer to coat surfaces and reduce the binding of this compound to non-target sites.[13]
-
Adjust Buffer Composition: Modifying the ionic strength or including detergents in your wash buffer can help reduce nonspecific interactions.[3]
-
Optimize Washing Steps: Increase the volume and/or number of washes to more effectively remove unbound and nonspecifically bound ligand.[4]
-
Consider Different Filter Types: If using a filtration assay, some ligands may exhibit high nonspecific binding to certain filter materials. Test different types of filters to find one with the lowest background.[4]
Protocol 1: Saturation Binding Assay to Determine Kd and Bmax for Radiolabeled this compound
This protocol allows for the characterization of the binding of a radiolabeled version of this compound to its target, GAT1.
Methodology:
-
Preparation: Prepare cell membranes or tissues expressing GAT1.
-
Assay Setup: Set up two sets of tubes.
-
Total Binding: Incubate the membranes with increasing concentrations of radiolabeled this compound.
-
Nonspecific Binding: Incubate the membranes with the same increasing concentrations of radiolabeled this compound, but also include a high concentration of an unlabeled GAT1 ligand (e.g., a known GAT1 inhibitor) to block all specific binding sites.[3]
-
-
Incubation: Incubate all tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.[9]
-
Separation: Rapidly separate bound from unbound radioligand. This is commonly done by vacuum filtration through glass fiber filters.[3]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the nonspecific binding from the total binding at each radioligand concentration.[3]
-
Plot the specific binding as a function of the radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) model to determine the Kd and Bmax.[7][8]
-
Data Presentation:
| Concentration of Radiolabeled this compound (nM) | Total Binding (CPM) | Nonspecific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 20.0 | |||
| 50.0 | |||
| 100.0 |
CPM = Counts Per Minute
Workflow for Saturation Binding Assay
Caption: Workflow of a saturation binding experiment.
Protocol 2: Competitive Binding Assay to Determine Ki for Unlabeled this compound
This protocol is used to determine the binding affinity of your unlabeled this compound by its ability to compete off a known radioligand that binds to GAT1.
Methodology:
-
Preparation: Prepare GAT1-expressing membranes.
-
Assay Setup:
-
Use a fixed, low concentration of a suitable GAT1 radioligand (typically at or below its Kd value).[3]
-
Add increasing concentrations of your unlabeled this compound to a series of tubes containing the membranes and the radioligand.
-
-
Incubation, Separation, and Quantification: Follow the same steps as in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.
-
Data Presentation:
| Concentration of Unlabeled this compound (nM) | Radioligand Binding (CPM) | % Specific Binding |
| 0 | 100 | |
| 0.1 | ||
| 1.0 | ||
| 10.0 | ||
| 100.0 | ||
| 1000.0 | ||
| 10000.0 |
Logic for Determining Specific Binding
Caption: Calculation of specific binding.
By following these guidelines and protocols, researchers can effectively control for nonspecific binding of this compound and obtain reliable data on its interaction with the GAT1 transporter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LU32-176B | bioactive compound | CAS# 770688-66-9 | InvivoChem [invivochem.com]
- 3. revvity.com [revvity.com]
- 4. graphpad.com [graphpad.com]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 6. TPC - Bmax and KD [turkupetcentre.net]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. studylib.net [studylib.net]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. swordbio.com [swordbio.com]
Best practices for handling and storing LU-32-176B powder
This guide provides best practices for the handling, storage, and use of LU-32-176B powder, a potent and selective kinase inhibitor. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A: this compound powder is sensitive to light and moisture. Upon receipt, it should be stored in a tightly sealed container, protected from light, at -20°C. For long-term storage (over 6 months), storage at -80°C is recommended.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This compound is highly soluble in DMSO. For aqueous buffers, the solubility is significantly lower.
Q3: My this compound powder has clumped together. Is it still usable?
A: Clumping may indicate exposure to moisture. While the compound may still be usable, it is crucial to accurately weigh the powder for stock solution preparation. If you observe significant discoloration or a change in texture, the compound's integrity may be compromised. It is advisable to use a fresh vial if possible.
Q4: Can I store my this compound stock solution at room temperature?
A: No, stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q5: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A: It is recommended to limit freeze-thaw cycles to a maximum of three. For frequent use, prepare smaller aliquots to minimize the number of times the main stock is thawed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from light and moisture. |
| Inaccurate concentration of the stock solution. | Recalibrate your balance before weighing the powder. Ensure complete dissolution in the solvent. | |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your stock solution to avoid degradation from multiple freeze-thaw cycles. | |
| Precipitation observed in cell culture media | Exceeding the aqueous solubility limit. | The final concentration of DMSO in your cell culture media should typically be kept below 0.5%. Prepare intermediate dilutions in a suitable buffer before adding to the final media. |
| Interaction with components in the media. | Test the solubility of this compound in your specific cell culture media at the desired final concentration before starting your experiment. | |
| Low or no compound activity | Incorrect preparation of the working solution. | Verify all dilution calculations and ensure that the correct volumes were used. |
| Compound degradation. | Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from powder. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortexing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -20°C or -80°C.
Preparation of Working Solutions in Cell Culture Media
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (if necessary): For very low final concentrations, prepare an intermediate dilution of the stock solution in serum-free cell culture media or a suitable buffer (e.g., PBS).
-
Final Dilution: Add the required volume of the stock solution or intermediate dilution to your final volume of complete cell culture media. Gently mix by inverting the tube or pipetting.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
Visual Guides
Caption: Experimental workflow for this compound from storage to experimental use.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Validation & Comparative
A Comparative Analysis of the In Vitro Potency of LU-32-176B and Other GAT1 Inhibitors
This guide provides a comprehensive comparison of the in vitro potency of the novel GABA transporter 1 (GAT1) inhibitor, LU-32-176B, with other well-established GAT1 inhibitors, including Tiagabine, NO-711, and SKF-89976A. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on supporting experimental data.
In Vitro Potency of GAT1 Inhibitors
The inhibitory activity of this compound and other selected GAT1 inhibitors has been quantified using various in vitro assays, primarily [³H]GABA uptake inhibition assays in different cellular systems. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters used to express the potency of these inhibitors. A lower IC₅₀ or Kᵢ value indicates a higher potency.
The following table summarizes the in vitro potency of this compound, Tiagabine, NO-711, and SKF-89976A on GAT1.
| Compound | Assay System | Target | Potency (IC₅₀/Kᵢ) |
| This compound | Mouse Brain Neurons | mGAT1 | IC₅₀: 2 µM[1] |
| Mouse Brain Astrocytes | mGAT1 | IC₅₀: 1 µM[1] | |
| Stably Expressed | mGAT1 | IC₅₀: 4 µM[1][2] | |
| Tiagabine | Rat Brain Synaptosomes | rGAT1 | IC₅₀: 67 nM[3][4] |
| Human Embryonic Kidney (HEK) cells | hGAT1 | IC₅₀: 0.07 µM | |
| Rat Brain Synaptosomes | rGAT1 | Kᵢ: 0.1 µM[1] | |
| Mouse GATs expressed in HEK-293 cells | mGAT1 | IC₅₀: 0.8 µM[5] | |
| HEK cells stably expressing rGAT1 | rGAT1 | IC₅₀: 0.64 ± 0.07 µM[6][7] | |
| HEK293S cells expressing hGAT1 | hGAT1 | IC₅₀: 390 ± 30 nM[8] | |
| NO-711 | Cloned Human GAT1 | hGAT1 | IC₅₀: 0.04 µM[9] |
| SKF-89976A | Cloned Human GAT1 | hGAT1 | IC₅₀: 0.13 µM[10][11][12] |
| CHO cells | GAT-1 | IC₅₀: 0.28 µM[13] |
Experimental Methodologies
The in vitro potency data presented in this guide were primarily generated using [³H]GABA uptake assays and radioligand binding assays. The following are detailed protocols for these key experiments.
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing GAT1.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the desired GABA transporter subtype (e.g., hGAT1, mGAT1).
-
Cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
On the day of the assay, cells are harvested, washed, and resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES).
2. Assay Procedure:
-
A fixed concentration of [³H]GABA is mixed with varying concentrations of the test compound (e.g., this compound, Tiagabine).
-
The cell suspension is added to this mixture and incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
The uptake process is terminated by rapid filtration through a glass fiber filter, which traps the cells but allows the unbound [³H]GABA to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The percentage of inhibition of [³H]GABA uptake is calculated for each concentration of the test compound relative to a control (no inhibitor).
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of [³H]GABA uptake, is determined by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to GAT1.
1. Membrane Preparation:
-
Brain tissue (e.g., rat cortex) or cells expressing GAT1 are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Assay Procedure:
-
A fixed concentration of a radiolabeled GAT1 ligand (e.g., [³H]Tiagabine or [³H]NO-711) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
The incubation is carried out for a specific time at a defined temperature to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The filters are washed with cold buffer to remove unbound radioligand.
3. Data Analysis:
-
The amount of radioactivity bound to the membranes on the filters is quantified using a scintillation counter.
-
The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled GAT1 ligand) from the total binding.
-
The IC₅₀ value is determined from the competition curve, and the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of GAT1 Inhibition in the GABAergic Synapse.
Caption: Workflow for a [³H]GABA Uptake Inhibition Assay.
References
- 1. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. LU32-176B | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tiagabine hydrochloride | GAT-1 inhibitor | Hello Bio [hellobio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 10. SKF 89976A hydrochloride | GABA Transporter Inhibitors: R&D Systems [rndsystems.com]
- 11. SKF 89976A hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 12. SKF 89976A hydrochloride | GAT-1 inhibitor | Hello Bio [hellobio.com]
- 13. medchemexpress.com [medchemexpress.com]
Synergistic Anticonvulsant Effects of Tiagabine and Gabapentin Combination Therapy
In the ongoing search for more effective treatments for refractory epilepsy, combination therapy with antiepileptic drugs (AEDs) that exhibit synergistic or additive effects is a key area of investigation. This guide provides a comparative analysis of the anticonvulsant effects of tiagabine, a selective GABA reuptake inhibitor, when used in combination with gabapentin, an AED that also modulates the GABAergic system. The data presented here is derived from preclinical studies and aims to inform researchers, scientists, and drug development professionals on the potential benefits of this combination.
Mechanism of Action
Tiagabine exerts its anticonvulsant effect by inhibiting the GABA transporter 1 (GAT-1), leading to an increase in the synaptic concentration of the inhibitory neurotransmitter GABA.[1][2][3][4] Gabapentin, while its exact mechanism is not fully elucidated, is thought to enhance GABAergic transmission, potentially by increasing GABA synthesis and release. The combination of these two drugs, both targeting the GABAergic system through different mechanisms, has been shown to produce a synergistic anticonvulsant effect.
Quantitative Analysis of Anticonvulsant Effects
The following table summarizes the quantitative data from preclinical studies in mice, evaluating the anticonvulsant efficacy of tiagabine and gabapentin, both individually and in combination. The data is presented as the median effective dose (ED50) or the dose that produces a 20% increase in the seizure threshold (TID20) in two standard models of epilepsy: the maximal electroshock seizure threshold (MEST) test and the pentylenetetrazole (PTZ)-induced seizure test.
| Drug/Combination | Test Model | Metric | Dose (mg/kg) | Interaction Type |
| Tiagabine | MEST | TID20 | 4.3 | - |
| Gabapentin | MEST | TID20 | 70 | - |
| Tiagabine + Gabapentin (1:3 ratio) | MEST | TID20 | - | Supra-additive (Synergistic) |
| Tiagabine + Gabapentin (1:1 ratio) | MEST | TID20 | - | Supra-additive (Synergistic) |
| Tiagabine + Gabapentin (3:1 ratio) | MEST | TID20 | - | Supra-additive (Synergistic) |
| Tiagabine | PTZ-induced seizures | ED50 | 0.9 | - |
| Gabapentin | PTZ-induced seizures | ED50 | 199.3 | - |
| Tiagabine + Gabapentin (1:3 ratio) | PTZ-induced seizures | ED50 | - | Supra-additive (Synergistic) |
| Tiagabine + Gabapentin (1:1 ratio) | PTZ-induced seizures | ED50 | - | Supra-additive (Synergistic) |
| Tiagabine + Gabapentin (3:1 ratio) | PTZ-induced seizures | ED50 | - | Supra-additive (Synergistic) |
Data extracted from preclinical studies in mice.[5][6]
Experimental Protocols
The data presented above was obtained from studies utilizing standardized preclinical models to assess anticonvulsant activity. The methodologies for these key experiments are detailed below.
Maximal Electroshock Seizure Threshold (MEST) Test: This test is used to evaluate the ability of a drug to raise the threshold for seizure induction by electrical stimulation.
-
Animal Model: Male Swiss mice are commonly used.
-
Drug Administration: Tiagabine and gabapentin are administered intraperitoneally (i.p.), either alone or in combination at various fixed ratios.
-
Seizure Induction: A set time after drug administration (e.g., 60 minutes), a constant current electrical stimulus is delivered via corneal electrodes. The endpoint is typically the tonic hindlimb extension.
-
Data Analysis: The dose of the drug or drug combination required to increase the seizure threshold by a certain percentage (e.g., TID20) compared to a vehicle-treated control group is calculated. Isobolographic analysis is then used to determine if the interaction is synergistic, additive, or antagonistic.[5][6]
Pentylenetetrazole (PTZ)-Induced Seizure Test: This model assesses the ability of a drug to protect against seizures induced by a chemical convulsant.
-
Animal Model: Male Swiss mice are typically used.
-
Drug Administration: The test drugs are administered i.p. at various doses.
-
Seizure Induction: A subcutaneous injection of PTZ is administered at a dose known to induce clonic seizures in a high percentage of animals.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures.
-
Data Analysis: The ED50, the dose of the drug that protects 50% of the animals from seizures, is determined for each drug and their combinations. Isobolographic analysis is used to characterize the nature of the drug interaction.[5]
Visualizations
Experimental Workflow for Assessing Anticonvulsant Synergy
Caption: Experimental workflow for evaluating anticonvulsant drug synergy.
Proposed Synergistic Mechanism of Action
Caption: Synergistic GABAergic modulation by tiagabine and gabapentin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 5. Isobolographic profile of interactions between tiagabine and gabapentin: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiagabine synergistically interacts with gabapentin in the electroconvulsive threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GAT1 Target Engagement of Tiagabine in Brain Tissue: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the engagement of the GABA transporter 1 (GAT1) in brain tissue, with a focus on the well-characterized inhibitor, Tiagabine. This document outlines supporting experimental data, details key experimental protocols, and offers visualizations of the underlying pathways and workflows.
The gamma-aminobutyric acid (GABA) transporter 1 (GAT1) plays a crucial role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[1] Inhibition of GAT1 prolongs the action of GABA, making it a key target for therapeutic intervention in conditions such as epilepsy. Tiagabine is a selective GAT1 inhibitor used as an anticonvulsant. Validating that a compound like Tiagabine effectively engages its target in the brain is a critical step in drug development.
Comparative Analysis of GAT1 Inhibitors
The following table summarizes the in vitro binding affinities of Tiagabine and other common GAT1 inhibitors. This data is essential for comparing the potency of these compounds.
| Compound | Target | Action | IC50 / Ki | Organism | Assay Type |
| Tiagabine | GAT1 | Inhibitor | Ki of 0.1 µM | Human | [3H]GABA uptake in synaptosomes, neurons, and glia |
| SKF-89976A | GAT1 | Inhibitor | IC50 of 0.13 µM | Human | Radioligand binding assay |
| NO-711 | GAT1 | Inhibitor | IC50 of 0.04 µM | Rat | GABA uptake assay |
| CI-966 | GAT1 | Inhibitor | IC50 of 0.26 µM | Human | GABA uptake assay |
Experimental Methodologies for Validating Target Engagement
Directly measuring a drug's interaction with its target in the brain provides the most compelling evidence of target engagement. The following sections detail two key experimental approaches: in vivo microdialysis to measure changes in extracellular GABA levels and in vitro autoradiography to visualize binding to GAT1.
In Vivo Microdialysis
This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in living animals.[2] By administering a GAT1 inhibitor like Tiagabine, researchers can observe the expected increase in extracellular GABA concentrations, providing functional evidence of target engagement.
Experimental Protocol: In Vivo Microdialysis for GABA Measurement
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., hippocampus, cortex) of an anesthetized animal.[3]
-
Perfusion: The probe is continuously perfused with a sterile, isotonic solution (artificial cerebrospinal fluid - aCSF) at a slow flow rate (e.g., 1-2 µL/min).[2][4]
-
Dialysate Collection: Extracellular molecules, including GABA, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).[3] Samples are typically collected at regular intervals (e.g., every 20 minutes).[4]
-
Baseline Measurement: Baseline levels of extracellular GABA are established by collecting several fractions before drug administration.
-
Drug Administration: Tiagabine (or a vehicle control) is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Post-Treatment Collection: Dialysate collection continues to monitor changes in GABA levels over time.
-
Sample Analysis: The concentration of GABA in the dialysate is quantified using a sensitive analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[5][6]
Expected Outcome: Administration of an effective GAT1 inhibitor like Tiagabine will lead to a significant, dose-dependent increase in the extracellular concentration of GABA in the collected dialysate compared to baseline and vehicle-treated controls.
In Vitro Autoradiography
Autoradiography allows for the visualization and quantification of a radiolabeled ligand's binding to its target in tissue sections.[7] By using a radiolabeled GAT1 inhibitor (or a radiolabeled ligand that can be displaced by the inhibitor), one can map the distribution and density of GAT1 and demonstrate that the test compound binds to this target.
Experimental Protocol: In Vitro Receptor Autoradiography for GAT1
-
Tissue Preparation: Brains from untreated animals are rapidly frozen and sliced into thin sections (e.g., 20 µm) using a cryostat. The sections are then mounted on microscope slides.[8][9]
-
Pre-incubation: Slides are pre-incubated in a buffer solution to wash away endogenous ligands.[8]
-
Incubation with Radioligand: The tissue sections are incubated with a solution containing a radiolabeled ligand specific for GAT1 (e.g., [³H]Tiagabine or a similar GAT1-specific radioligand).[10]
-
Competition Assay (for non-radiolabeled compounds): To determine the binding of a non-radiolabeled compound like Tiagabine, sections are incubated with the radioligand in the presence of varying concentrations of the unlabeled drug.
-
Washing: The slides are washed in cold buffer to remove unbound radioligand.[8]
-
Drying and Exposure: The slides are dried and exposed to a phosphor imaging plate or autoradiographic film.[7][8]
-
Imaging and Quantification: The resulting image shows the distribution of the radioligand binding. The density of the signal can be quantified using image analysis software and compared to standards to determine the amount of binding in different brain regions.[11][12]
Expected Outcome: In a competition assay, increasing concentrations of Tiagabine will displace the radioligand, leading to a dose-dependent decrease in the autoradiographic signal. This demonstrates specific binding of Tiagabine to GAT1.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the GAT1 signaling pathway and the experimental workflows described above.
Caption: GAT1 Signaling Pathway and Inhibition by Tiagabine.
Caption: Workflows for In Vivo Microdialysis and In Vitro Autoradiography.
References
- 1. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amuzainc.com [amuzainc.com]
- 4. uva.theopenscholar.com [uva.theopenscholar.com]
- 5. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoradiography [fz-juelich.de]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γ-Aminobutyric acid transporter and GABAA receptor mechanisms in Slc6a1+/A288V and Slc6a1+/S295L mice associated with developmental and epileptic encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The calibration of 35S or 32P with 14C-labeled brain paste or 14C-plastic standards for quantitative autoradiography using LKB Ultrofilm or Amersham Hyperfilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LU-32-176B Cross-Reactivity with Neurotransmitter Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of LU-32-176B, a selective GABA transporter 1 (GAT1) inhibitor, with other neurotransmitter transporters. The information presented is supported by experimental data to aid in the evaluation of its selectivity profile.
Executive Summary
This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT1). Experimental data demonstrates its high affinity for GAT1 with significantly lower to negligible affinity for other GABA transporter subtypes, including GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1). This high selectivity suggests a focused mechanism of action, primarily modulating GABAergic neurotransmission through the inhibition of GAT1. While comprehensive screening data against a broad panel of neurotransmitter transporters, including monoamine transporters (SERT, NET, DAT), is not extensively published, its known profile as a selective GAT1 inhibitor implies a low probability of significant cross-reactivity with these other targets.
Data Presentation: Cross-Reactivity of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against various GABA transporter subtypes.
| Transporter | Ligand | IC50 (µM) | Species | Assay Type | Reference |
| GAT1 | This compound | 4 | Mouse | [3H]GABA uptake inhibition | [1][2] |
| GAT2 | This compound | No affinity displayed | Mouse | Not specified | [3] |
| GAT3 | This compound | >100 | Not specified | Not specified | [1] |
| BGT-1 | This compound | >100 | Not specified | Not specified | [1] |
Experimental Protocols
The determination of transporter inhibition and selectivity is typically performed using in vitro assays with cell lines stably expressing the transporter of interest or using brain tissue homogenates. The following is a generalized protocol for a radioligand uptake inhibition assay, a common method to assess the potency of a compound against a specific transporter.
Protocol: In Vitro GABA Transporter Inhibition Assay
1. Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human or rodent GABA transporter subtype of interest (e.g., GAT1, GAT2, GAT3, or BGT-1) are cultured to confluence.
-
For tissue-based assays, brain regions known to express the target transporter are dissected and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Cell membranes are prepared by centrifugation of the cell lysate or tissue homogenate. The resulting pellet is washed and resuspended in an appropriate assay buffer.
2. Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A series of concentrations of the test compound (this compound) or a known reference inhibitor.
-
A fixed concentration of a radiolabeled substrate, typically [3H]GABA.
-
The prepared cell membranes or tissue homogenate.
-
-
The plates are incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for competitive binding.
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known inhibitor) from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
-
Selectivity is determined by comparing the IC50 values of the test compound across the different transporter subtypes.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of neurotransmitter transporters.
Caption: Workflow for determining the selectivity profile of a test compound.
References
Assessing the Selectivity Profile of LU-32-176B Across GAT Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of the GABA transporter (GAT) inhibitor, LU-32-176B, across the four main GAT subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). The performance of this compound is compared with other well-characterized GAT inhibitors, namely tiagabine, EF1502, and (S)-SNAP-5114. The information presented herein is supported by experimental data from publicly available literature and is intended to aid researchers in the selection of appropriate pharmacological tools for studying the GABAergic system.
Comparative Analysis of GAT Inhibitor Selectivity
The inhibitory activity of this compound and comparator compounds across the four GAT subtypes is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to block 50% of the transporter activity), has been compiled from various studies to provide a comprehensive overview of their selectivity profiles.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Selectivity Profile |
| This compound | 4 | Data not available | Data not available | 100 | GAT-1 selective over BGT-1 |
| Tiagabine | 0.067[1] | >100 | >100 | >100 | Highly selective for GAT-1[2][3][4] |
| EF1502 | Selectively inhibits GAT-1 and BGT-1[5] | Data not available | Data not available | Data not available | Mixed GAT-1/BGT-1 inhibitor |
| (S)-SNAP-5114 | 388 | 21[3][6][7] | 5[3][6][7] | >100 | GAT-3 and GAT-2 selective |
Note on this compound Data: While quantitative data for this compound's activity on mouse GAT-1 and BGT-1 are available, its inhibitory concentrations for GAT-2 and GAT-3 are not readily found in the public domain literature. This highlights a gap in the complete characterization of its selectivity profile.
Experimental Protocols
The determination of the inhibitory profiles of compounds like this compound is predominantly carried out using radioligand uptake assays. A standard methodology is the [³H]GABA uptake inhibition assay performed in a heterologous expression system.
[³H]GABA Uptake Inhibition Assay in HEK293 Cells
This in vitro assay is a robust method for quantifying the potency and selectivity of compounds at specific GAT subtypes.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with plasmids encoding the specific human or rodent GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1).
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C) with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.
-
To initiate the uptake reaction, a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) is added to each well.
-
The uptake is allowed to proceed for a short, linear period (e.g., 1-10 minutes).
-
The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a potent, non-selective GAT inhibitor (e.g., nipecotic acid).
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing Experimental and Biological Contexts
To better understand the experimental process and the biological role of GATs, the following diagrams are provided.
Conclusion
Based on the available data, this compound demonstrates selectivity for the GAT-1 subtype over BGT-1. However, a complete assessment of its selectivity profile is hampered by the lack of publicly available data for its activity at GAT-2 and GAT-3. In comparison, tiagabine remains the gold standard for highly selective GAT-1 inhibition. (S)-SNAP-5114 offers a tool for investigating GAT-2 and GAT-3, while EF1502 is suitable for studies where simultaneous inhibition of GAT-1 and BGT-1 is desired. Further experimental characterization of this compound at GAT-2 and GAT-3 is necessary to fully elucidate its pharmacological profile and its potential as a specific tool for GABAergic research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 5. Role of the betaine/GABA transporter (BGT-1/GAT2) for the control of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Therapeutic Window of GAT1 Inhibitors: A Comparative Analysis of Tiagabine and NNC-711
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic windows of the established GABA transporter 1 (GAT1) inhibitor, tiagabine, and the newer GAT1 inhibitor, NNC-711. Due to the limited availability of public data on the in vivo efficacy and toxicity of LU-32-176B, this guide will focus on a comparison between tiagabine and NNC-711, for which quantitative data is available. This comparison aims to offer a benchmark for the therapeutic potential of GAT1 inhibitors in the context of anticonvulsant activity and motor impairment side effects.
Data Presentation: Quantitative Comparison of GAT1 Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range between the minimal effective dose and the dose at which adverse effects occur. For anticonvulsant GAT1 inhibitors, this is often assessed by comparing the median effective dose (ED50) for seizure protection with the median toxic dose (TD50) for motor impairment.
| Compound | Anticonvulsant Efficacy (ED50) | Motor Impairment (TD50) | Therapeutic Index (TD50/ED50) |
| Tiagabine | 1.7 mg/kg (i.p.) against DMCM-induced seizures[1] | 5.9 mg/kg (i.p.) in rotarod performance[1] | ~3.5 |
| NNC-711 | 0.72 mg/kg (i.p.) against PTZ-induced tonic seizures in mice[2] | 10 mg/kg (i.p.) in rotarod test[2] | ~13.9 |
Note: The experimental conditions for determining these values may vary between studies. Direct comparison should be made with caution. The therapeutic index is calculated from the provided ED50 and TD50 values.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation.
In Vitro GAT1 Inhibition Assay: [3H]GABA Uptake
This assay is used to determine the potency of a compound in inhibiting the GAT1 transporter.
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Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GAT1 transporter are cultured in appropriate media.
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Assay Preparation: Cells are harvested and washed with a buffer solution.
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Incubation: A mixture of the test compound at various concentrations and a fixed concentration of radiolabeled gamma-aminobutyric acid ([3H]GABA) is added to the cells.
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Uptake Inhibition: The cells are incubated for a specific period to allow for the uptake of [3H]GABA. The test compound competes with [3H]GABA for binding to the GAT1 transporter, thus inhibiting its uptake.
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Termination and Measurement: The uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed, and the amount of intracellular [3H]GABA is quantified using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the [3H]GABA uptake (IC50) is calculated from the dose-response curve.
In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models
These models are used to assess the ability of a compound to prevent seizures.
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Animal Model: Typically, mice or rats are used.
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Compound Administration: The test compound is administered to the animals at various doses, usually via intraperitoneal (i.p.) injection.
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Seizure Induction:
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MES Test: An electrical stimulus is delivered through corneal or ear electrodes to induce a tonic hindlimb extension seizure.
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PTZ Test: A chemical convulsant, pentylenetetrazole (PTZ), is administered subcutaneously or intraperitoneally to induce clonic and/or tonic seizures.
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Observation: The animals are observed for the presence or absence of the characteristic seizure endpoint (e.g., tonic hindlimb extension in the MES test, or generalized clonic seizures in the PTZ test).
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Data Analysis: The dose of the compound that protects 50% of the animals from the induced seizure (ED50) is calculated using statistical methods such as probit analysis.
In Vivo Neurotoxicity Assessment: Rotarod Test
This test is used to evaluate the motor coordination and potential neurological deficits induced by a compound.
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Apparatus: A rotating rod (rotarod) apparatus is used.
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Training: Animals are trained to stay on the rotating rod at a constant speed.
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Compound Administration: The test compound is administered to the trained animals at various doses.
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Testing: At a predetermined time after compound administration, the animals are placed back on the rotating rod.
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Observation: The time the animal remains on the rod is recorded. An animal is considered to have failed the test if it falls off the rod within a specific time period (e.g., 60 seconds).
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Data Analysis: The dose of the compound that causes 50% of the animals to fail the test (TD50) is calculated.
Mandatory Visualization
Caption: GABAergic signaling pathway and the mechanism of GAT1 inhibition.
Caption: Experimental workflow for determining the therapeutic window of a GAT1 inhibitor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
